4-Aminothiophene-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-5-1-4(7)3-8-5/h1,3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWDYANXQRLQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520998 | |
| Record name | 4-Aminothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73781-74-5 | |
| Record name | 4-Amino-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73781-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Aminothiophene-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to obtain substituted aminothiophenes, with a focus on the core structure of aminothiophene carbonitriles. While the specific isomer "4-aminothiophene-2-carbonitrile" is not commonly described in the literature, this guide will focus on the well-established and versatile Gewald reaction, which is the primary method for synthesizing substituted 2-aminothiophenes. The principles and protocols outlined herein are foundational for the synthesis of a wide array of thiophene derivatives relevant to pharmaceutical and materials science research.
Introduction: The Gewald Reaction
The most prominent and widely utilized method for the synthesis of 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[1][2] The reaction proceeds through a series of steps, including a Knoevenagel condensation, addition of sulfur, and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1] The versatility of the Gewald reaction allows for the synthesis of a diverse library of polysubstituted thiophenes by varying the starting materials.[3]
Synthesis Mechanism
The generally accepted mechanism for the Gewald reaction can be broken down into the following key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The exact mechanism of sulfur addition is still a subject of some discussion, but it is believed to involve the formation of a sulfur-containing intermediate. Computational studies suggest the opening of the S8 ring to form polysulfide intermediates.
-
Cyclization: The crucial step of the synthesis is an intramolecular nucleophilic attack of the sulfur atom onto the nitrile group.
-
Tautomerization: The final step involves a prototropic shift, leading to the stable, aromatic 2-aminothiophene ring system.
Experimental Protocols
General Procedure for the Synthesis of 2-Aminothiophene-3-carbonitriles
This two-step procedure involves the initial formation of a Knoevenagel condensation product, followed by the Gewald cyclization.
Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile
-
In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce 0.016 mol of acetophenone, 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate.
-
Heat the mixture at 60 °C for 7 hours.
-
After cooling, add 30 mL of dichloromethane.
-
Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the product from methanol to obtain 2-(1-phenylethylidene)malononitrile.[4]
Step 2: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile
-
Suspend the 2-(1-phenylethylidene)malononitrile from Step 1 and 1.2 equivalents of elemental sulfur in tetrahydrofuran.
-
Heat the mixture to 35 °C and add 1.0 equivalent of sodium bicarbonate solution.
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and wash with a 12.5% aqueous NaCl solution.
-
The product can be isolated by crystallization.[4]
One-Pot Synthesis of 2-Aminothiophenes using 1,4-Dithiane-2,5-diol
This protocol describes a one-pot procedure using 1,4-dithiane-2,5-diol as a stable and safe source of sulfur.[5]
Materials:
-
Appropriate ketone (e.g., cyclohexanone) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.5 mmol)[5]
-
Triethylamine (0.2 mL)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the ketone and malononitrile in ethanol, add 1,4-dithiane-2,5-diol.[5]
-
Add triethylamine to the mixture.[5]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminothiophene.[5]
Data Presentation
The yield of 2-aminothiophenes is highly dependent on the starting materials, catalyst, solvent, and reaction conditions. The following table summarizes various conditions for the synthesis of related 2-aminothiophene derivatives.
| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Malononitrile | Elemental Sulfur | Ammonium Acetate/Sodium Bicarbonate | Dichloromethane/THF | 60/35 | 7/1 | - | [4] |
| Cyclohexanone | Malononitrile | 1,4-Dithiane-2,5-diol | Triethylamine | Ethanol | Reflux | - | - | [5] |
| Various Ketones | Ethyl Cyanoacetate | Elemental Sulfur | Diethylamine | - | - | - | - | [6] |
Visualizations
Gewald Reaction Mechanism
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
Experimental Workflow for 2-Aminothiophene Synthesis
References
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 4-Aminothiophene-2-carbonitriles
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This guide provides an in-depth technical overview of the Gewald reaction with a specific focus on the synthesis of 4-aminothiophene-2-carbonitriles, which are valuable scaffolds in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development.
Reaction Mechanism
The Gewald reaction proceeds in a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile (such as malononitrile or cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[1] The reaction mechanism involves three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[1]
-
Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, undergoes a Michael addition to the α-carbon of the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct then undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[1]
Caption: Generalized mechanism of the Gewald reaction.
Experimental Protocols
Numerous variations of the Gewald reaction protocol exist, including conventional heating and microwave-assisted methods, which can significantly reduce reaction times.[2]
Protocol 1: Conventional Heating Method
This protocol describes a general one-pot synthesis of a 4,5-disubstituted-2-aminothiophene-3-carbonitrile using an amine base and conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone/aldehyde (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and a suitable solvent (e.g., ethanol).
-
Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more environmentally friendly and time-efficient approach to the Gewald synthesis.[3]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., pyrrolidine)
-
Solvent (e.g., DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), a catalytic amount of base (e.g., pyrrolidine), and a suitable solvent (e.g., DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short period (typically 5-30 minutes).[4][5]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the product from the reaction mixture using a suitable solvent like ethyl acetate.
-
Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 4-aminothiophene-2-carbonitrile.
Quantitative Data Presentation
The yield and efficiency of the Gewald reaction are highly dependent on the substrates, catalyst, and reaction conditions employed. The following table summarizes representative data from the literature for the synthesis of various 4-aminothiophene-2-carbonitriles.
| Entry | Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [6] |
| 2 | Acetophenone | Malononitrile | Morpholine | - (Neat) | - (Ball Mill) | 60 min | 70 | [4] |
| 3 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | MW | 30 min | 92 | [4] |
| 4 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 (MW) | 46 min | - | [3] |
| 5 | 2,5-Dihydroxy-1,4-dithiane | Malononitrile | P-PANF (8.0) | Ethanol | Reflux | 2 h | 91 | [7] |
| 6 | 2,5-Dihydroxy-1,4-dithiane | 2-Cyano-N-phenylacetamide | P-PANF (8.0) | Ethanol | Reflux | 4 h | 89 | [7] |
Experimental Workflow and Influencing Factors
The successful synthesis of 4-aminothiophene-2-carbonitriles via the Gewald reaction is contingent on several key factors. The following diagrams illustrate the general experimental workflow and the interplay of these influencing factors.
Caption: General experimental workflow for the Gewald synthesis.
Caption: Key factors influencing the outcome of the Gewald reaction.
References
Spectroscopic and Structural Elucidation of 4-Aminothiophene-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide presents expected spectroscopic values derived from closely related 2-aminothiophene derivatives and established principles of spectroscopic analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also provided.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are based on the analysis of similar compounds reported in scientific literature and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.2 | Doublet | 1.5 - 2.5 |
| H-5 | 6.0 - 6.4 | Doublet | 1.5 - 2.5 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C3 | 120 - 125 |
| C4 | 105 - 110 |
| C5 | 115 - 120 |
| CN | 117 - 120 |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3450 - 3250 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong |
| C=C Stretch (Thiophene ring) | 1620 - 1580 | Medium |
| N-H Bend (Amino) | 1650 - 1580 | Medium |
| C-N Stretch | 1335 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 124 | Molecular Ion |
| [M-HCN]⁺ | 97 | Loss of hydrogen cyanide |
| [M-NH₂]⁺ | 108 | Loss of amino group |
| [C₃H₂S]⁺ | 70 | Thiophene ring fragment |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
-
¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. A standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are typically employed. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (approximately 1-2 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer, or similar instrument.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.
2.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) is employed, with electrons accelerated to a standard energy of 70 eV.[2] This hard ionization technique causes fragmentation of the molecule, providing valuable structural information.[2]
-
Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-400. The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.
Logical Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Spectroscopic Analysis Workflow.
References
Physical and chemical properties of 4-Aminothiophene-2-carbonitrile
An In-depth Technical Guide to 4-Aminothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both an amine and a nitrile functional group. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The aminothiophene core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This document provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and applications of this compound, with a focus on its relevance to drug discovery and materials science.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂S | [3][4] |
| Molecular Weight | 124.16 g/mol | [3] |
| CAS Number | 73781-74-5 | [3] |
| Appearance | Solid (Predicted) | [5] |
| Boiling Point | 352.6±22.0°C at 760 mmHg | [3] |
| Storage Temperature | 2-8°C, protected from light, under inert gas | [3] |
Synthesis and Experimental Protocols
The most common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[1][6] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol describes a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for the synthesis of this compound and its analogs.
Materials:
-
An α-methylene ketone or aldehyde
-
Malononitrile
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, triethylamine, or sodium ethoxide)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
Reaction Setup: A mixture of the ketone/aldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is dissolved in a suitable solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Catalyst Addition: A catalytic amount of the base (e.g., 20 mol%) is added to the reaction mixture.
-
Reaction Execution: The mixture is heated to reflux (typically between 60-80°C) and stirred for a specified time (usually 2-6 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water and the crude product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[1][6]
Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by the amino (-NH₂) and cyano (-CN) groups, as well as the thiophene ring itself.
-
Amino Group: The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is a key handle for introducing further molecular diversity.
-
Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.[6]
-
Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic substitution reactions.
Applications in Drug Development and Medicinal Chemistry
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1] Derivatives of aminothiophenes have been investigated for a wide range of therapeutic applications, including:
-
Antiviral Agents: Some aminothiophene derivatives have shown potent activity against viruses like dengue virus.[1]
-
Anticancer Agents: The scaffold is found in molecules with antiproliferative properties.[1]
-
Enzyme Inhibitors: They have been identified as inhibitors of various enzymes, such as protein-tyrosine phosphatase 1B (PTP1B).[1]
-
Receptor Modulators: Certain derivatives act as allosteric modulators of receptors like the A1 adenosine receptor.[1]
-
Anti-inflammatory and Antimicrobial Agents: The aminothiophene core is present in drugs with anti-inflammatory and antimicrobial activities.[1]
The presence of both a nitrile and an amino group on this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are also of significant interest in drug discovery.[1]
Applications in Materials Science
Beyond pharmaceuticals, aminothiophene derivatives are used in the development of functional materials. Their conjugated π-system and reactive functional groups allow for their incorporation into:
-
Organic dyes and pigments[1]
-
Liquid crystalline materials[1]
-
Organic photovoltaics[1]
-
Nonlinear optical materials[1]
Safety and Handling
While specific toxicity data for this compound is limited, related aminothiophene carbonitrile compounds are classified as hazardous. General safety precautions should be followed.
-
Hazard Statements: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.[5][8] They can cause skin and serious eye irritation.[4][9][10]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9][11]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][10]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and under an inert atmosphere.[3][9][10]
-
In case of exposure, follow standard first-aid measures and seek medical attention.[9][10]
Conclusion
This compound is a valuable and versatile heterocyclic building block. Its straightforward synthesis via methods like the Gewald reaction and the reactivity of its functional groups make it an important precursor for a wide array of more complex molecules. Its primary significance lies in the field of medicinal chemistry, where the 2-aminothiophene core continues to be a source of novel therapeutic agents. Further research into the specific properties and reactions of this compound will likely lead to new discoveries in both drug development and materials science.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 3-Aminothiophene-2-carbonitrile | C5H4N2S | CID 10866327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methylthiophene-3-carbonitrile | 4623-55-6 [sigmaaldrich.com]
- 6. sciforum.net [sciforum.net]
- 7. sciforum.net [sciforum.net]
- 8. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-Aminothiophene-2-carbonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminothiophene-2-carbonitrile, a distinct member of the aminothiophene family of heterocyclic compounds, holds significant interest within the realms of medicinal chemistry and materials science. Unlike many of its isomers, its synthesis deviates from the well-trodden path of the Gewald reaction, relying instead on the reduction of a nitro precursor. This distinction in its synthetic origin underscores a unique chapter in the broader history of thiophene chemistry. This document provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, presenting detailed experimental protocols, tabulated quantitative data, and visualizations of its synthetic pathway to serve as a vital resource for researchers.
Introduction
Thiophene and its derivatives are foundational scaffolds in the development of pharmaceuticals and functional organic materials.[1] The introduction of an amino group to the thiophene ring gives rise to aminothiophenes, a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] While the Gewald reaction, first reported in the 1960s, is the most prevalent method for synthesizing polysubstituted 2-aminothiophenes, the specific isomer this compound emerges from a different synthetic lineage.[3][4] This guide focuses specifically on this lesser-common but important isomer, delving into its unique history and synthetic methodology.
Discovery and Historical Context
The history of this compound is intrinsically linked to the exploration of thiophene chemistry. While the broader class of 2-aminothiophenes gained prominence with the advent of the Gewald reaction in 1961, the specific synthesis of the 4-amino isomer is not directly achieved through this pathway.[3] Instead, its preparation was developed through a multi-step process starting from a nitrated thiophene precursor. The first documented synthesis of this compound is found in patent literature, highlighting its early recognition as a potentially valuable intermediate in the creation of more complex molecules for various applications, including as protein arginine methyltransferase (PRMT) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 73781-74-5 | [5] |
| Molecular Formula | C₅H₄N₂S | [5] |
| Molecular Weight | 124.16 g/mol | [5] |
| Appearance | Light brown to reddish-brown solid | |
| Boiling Point | 352.6 ± 22.0 °C (Predicted) | |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | |
| pKa | 2.45 ± 0.10 (Predicted) | |
| Storage | 2-8°C, protected from light, in an inert gas | [5] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reduction of 4-nitrothiophene-2-carbonitrile. This method stands in contrast to the Gewald reaction, which typically yields 2-aminothiophenes with substituents at the 4 and 5 positions.
Synthesis of 4-nitrothiophene-2-carbonitrile (Precursor)
The synthesis of the precursor, 4-nitrothiophene-2-carbonitrile, is the initial stage in the production of this compound.
Synthesis of this compound
The final step is the reduction of the nitro group to an amine.
Experimental Protocol:
-
Dissolution: Dissolve 4-nitrothiophene-2-carbonitrile (100 mg, 0.65 mmol) in a mixture of ethyl acetate (4 mL) and dioxane (0.2 mL).
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (77 mg) to the solution.
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (1 atmosphere) for 16 hours.
-
Enhanced Catalysis: Add an additional portion of 10% wet Degussa type Pd/C catalyst (30 mg) and continue stirring under a hydrogen atmosphere for another 24 hours.
-
Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a 20-30% ethyl acetate/hexane eluent to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-nitrothiophene-2-carbonitrile (100 mg) | |
| Catalyst | 5% Pd/C and 10% wet Degussa type Pd/C | |
| Solvent | Ethyl acetate and dioxane | |
| Reaction Time | 40 hours | |
| Purification | Column Chromatography (20-30% EtOAc/Hex) | |
| LRMS (ESI) | Calculated: 124.2, Found: 125.1 (M+H)⁺ |
Note: The exact yield for this specific reaction was not detailed in the available literature.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and vibrations associated with the thiophene ring.
| Functional Group | Expected Wavenumber (cm-1) |
| N-H Stretch (Amine) | 3500-3300 |
| C≡N Stretch (Nitrile) | 2260-2220 |
| C=C Stretch (Thiophene) | ~1600-1450 |
| C-S Stretch (Thiophene) | ~750-600 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 124.
Biological Activity and Applications
Aminothiophene derivatives are a well-established class of compounds with a broad range of biological activities.[6] They have been investigated for their potential as:
-
Antimicrobial agents: Exhibiting activity against various bacteria and fungi.
-
Anticancer agents: Showing promise in inhibiting the growth of cancer cell lines.
-
Enzyme inhibitors: Acting on various enzymes, which is relevant for drug development.[7]
While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to other biologically active aminothiophenes suggests its potential as a valuable scaffold for the design of new therapeutic agents. Its primary documented application is as an intermediate in the synthesis of protein arginine methyltransferase (PRMT) inhibitors, which are being explored for the treatment of a variety of diseases including cancer and inflammatory conditions.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound represents an intriguing molecule within the thiophene family. Its synthesis via the reduction of a nitro precursor sets it apart from the more common Gewald reaction products. While its specific history of discovery is not as well-documented as other isomers, its utility as a synthetic intermediate, particularly in the development of enzyme inhibitors, is clear. This guide has consolidated the available technical information on its synthesis and properties, providing a foundation for further research and development. Future investigations into the specific biological activities of this compound are warranted and could unveil novel therapeutic applications.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound [myskinrecipes.com]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Nitrile Group in 4-Aminothiophene-2-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminothiophene-2-carbonitrile and its derivatives are highly versatile heterocyclic building blocks, pivotal in the synthesis of a multitude of biologically active compounds. Their prevalence stems largely from the efficient Gewald multicomponent reaction, which provides access to this polysubstituted thiophene core. The strategic positioning of an amino group ortho to a nitrile moiety imparts unique reactivity, making this scaffold a cornerstone for constructing fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines, which are bioisosteres of purines. This technical guide provides an in-depth exploration of the reactivity of the nitrile group in this compound, focusing on its transformations into various functional groups and its critical role in annulation reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.
Introduction: The this compound Scaffold
The 2-aminothiophene motif is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1][2] Compounds based on this core exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthesis of substituted 2-aminothiophenes is most commonly achieved through the Gewald reaction, a one-pot condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4][5] This reaction provides a straightforward entry to compounds like this compound.
The synthetic utility of this molecule is dominated by the synergistic reactivity of the C2-nitrile and C4-amino groups. The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, a reactivity that is often exploited in intramolecular cyclization reactions initiated by the neighboring amino group. This guide will dissect the primary reaction pathways involving the nitrile functionality.
Synthesis via the Gewald Reaction
The Gewald reaction stands as the most efficient and widely utilized method for preparing 4-aminothiophene-2-carbonitriles.[1][3] The reaction proceeds in a multistep sequence, beginning with a Knoenagel condensation, followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final aromatic thiophene product.[3][4]
Core Reactivity of the Nitrile Group
The nitrile group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to various nucleophilic additions.[6][7] In the context of this compound, its reactivity is primarily channeled into three major pathways: annulation reactions to form fused rings, hydrolysis to carboxylic acids or amides, and reduction to primary amines.
Annulation Reactions: Synthesis of Thieno[3,2-d]pyrimidines
The most significant application of 4-aminothiophene-2-carbonitriles in drug discovery is their use as precursors for thieno[3,2-d]pyrimidines.[2][8][9] This transformation leverages the ortho-positioning of the amino and nitrile groups, which act as a synthon for building the fused pyrimidine ring. Various reagents can be employed to achieve this cyclization, leading to diverse substitutions on the pyrimidine core.
Table 1: Synthesis of Thieno[3,2-d]pyrimidine Derivatives
| Reagent(s) | Product Type | Typical Yield | Reference |
| Urea | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 84% | [8] |
| Isocyanates / Isothiocyanates | 2-Substituted-thieno[3,2-d]pyrimidin-4-ones | 75-95% | [9] |
| Chloroformamidine HCl | 2-Aminothieno[3,2-d]pyrimidin-4-ones | High | [8] |
| DMF-DMA, then Amine | N-Substituted-thieno[3,2-d]pyrimidin-4-amines | Moderate-Good | [10] |
| Ethoxycarbonyl isothiocyanate, then Amine | 2-Amino-thieno[3,2-d]pyrimidines | 85% (overall) | [11] |
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [8]
-
A mixture of ethyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (1.2 equivalents) is heated neat to 190 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and treated with a sodium hydroxide solution.
-
The solution is then acidified with sulfuric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions.[12][13][14][15] The reaction typically requires heating. Hydrolysis to the amide can sometimes be achieved under milder conditions, while conversion to the carboxylic acid requires more forcing conditions.[16]
-
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid (e.g., HCl, H₂SO₄). Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate to furnish the carboxylic acid and an ammonium salt.[13][15]
-
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The hydroxide ion directly attacks the electrophilic nitrile carbon. The initial product is a carboxylate salt, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid.[12][14]
Table 2: Hydrolysis Reaction Products
| Conditions | Intermediate | Final Product (after workup) |
| H₃O⁺, Heat | 4-Aminothiophene-2-carboxamide | 4-Aminothiophene-2-carboxylic acid |
| 1. NaOH, Heat; 2. H₃O⁺ | 4-Aminothiophene-2-carboxamide | 4-Aminothiophene-2-carboxylic acid |
Experimental Protocol: General Acid-Catalyzed Hydrolysis of a Nitrile [14]
-
The this compound derivative is suspended in a dilute aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
The mixture is heated to reflux and maintained at that temperature for several hours (monitoring by TLC is recommended).
-
After cooling, the resulting carboxylic acid may precipitate from the solution or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The product is purified by recrystallization or column chromatography.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine (R-CN → R-CH₂NH₂). This transformation is valuable for introducing a flexible aminomethyl linker, which can be a key pharmacophore in drug design. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[17][18][19]
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines.[6][12] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the reaction and protonate the resulting amine.
-
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[17][18] This method is often considered "greener" but may require high pressures and temperatures. To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[17]
Table 3: Common Conditions for Nitrile Reduction
| Reagent / System | Solvent | Key Considerations |
| LiAlH₄ | THF, Diethyl Ether | Highly reactive, requires anhydrous conditions. Powerful, non-selective. |
| H₂ / Raney Ni | Methanol / Ammonia | High pressure/temperature may be needed. Ammonia minimizes byproducts. |
| H₂ / Pd/C | Ethanol / Ammonia | Common catalytic method. |
| BH₃-THF or BH₃-SMe₂ | THF | Borane reagents are an alternative to LiAlH₄, with BH₃-SMe₂ being more stable.[17] |
Experimental Protocol: General Reduction of a Nitrile with LiAlH₄ [19]
-
A solution of the this compound is prepared in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
The solution is cooled in an ice bath (0 °C).
-
A solution or slurry of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is added slowly and cautiously.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).
-
The resulting solids are filtered off, and the filtrate is concentrated. The crude amine is then extracted and purified.
Conclusion
The nitrile group of this compound is a versatile and reactive handle that serves as a gateway to a rich variety of chemical structures. While it undergoes typical nitrile transformations such as hydrolysis and reduction, its most profound utility lies in its role as an electrophilic partner in annulation reactions with the adjacent amino group. This pathway provides efficient access to the thieno[3,2-d]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry and drug development. The experimental protocols and data summarized herein provide a foundational guide for researchers aiming to leverage the unique chemistry of this important heterocyclic building block.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald_reaction [chemeurope.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 18. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 19. chemguide.co.uk [chemguide.co.uk]
Tautomerism in 4-Aminothiophene-2-carbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric phenomena in 4-aminothiophene-2-carbonitrile. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates from established principles of tautomerism in analogous 2-aminothiophene systems and related heterocycles. It outlines the theoretical framework, proposes the key tautomeric forms, and details the experimental and computational methodologies that are pivotal for the investigation of this equilibrium. This guide is intended to serve as a foundational resource for researchers engaged in the study of aminothiophenes and their application in medicinal chemistry and materials science.
Introduction to Tautomerism in 2-Aminothiophenes
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules.[1] In the case of 2-aminothiophenes, the most prevalent form of tautomerism is the amino-imino equilibrium. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in the formation of an imino tautomer.
For this compound, two primary tautomeric forms are anticipated: the amino form (4-amino-3H-thiophene-2-carbonitrile) and the imino form (4-imino-4,5-dihydrothiophene-2-carbonitrile). The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, the solvent, temperature, and pH.[2] The predominance of one tautomer over the other can significantly alter the molecule's reactivity, hydrogen bonding capabilities, and its interaction with biological targets, making a thorough understanding of this equilibrium crucial for drug design and development.
Synthesis of this compound
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[3][4]
Experimental Protocol: Gewald Synthesis
Materials:
-
Malononitrile
-
A suitable β-keto-precursor to introduce the 4-amino and 5-H substituents (e.g., a protected β-aminoacrylonitrile derivative)
-
Elemental sulfur (S₈)
-
Base catalyst (e.g., morpholine, triethylamine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto-precursor (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq).
-
Add the solvent (e.g., ethanol) to the flask.
-
Add the base catalyst (e.g., morpholine, 0.1-0.2 eq) to the reaction mixture.
-
Stir the mixture at a controlled temperature, typically between room temperature and 50-60 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.[4]
-
Characterize the final product using spectroscopic methods (NMR, IR, MS).
Tautomeric Equilibrium and Analysis
The tautomeric equilibrium between the amino and imino forms of this compound can be investigated using a combination of spectroscopic and computational methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[5] The interconversion rate between tautomers determines the appearance of the NMR spectrum. If the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. If the interconversion is fast, averaged signals will be seen.
Expected ¹H NMR Signatures:
| Proton | Amino Tautomer (ppm) | Imino Tautomer (ppm) | Notes |
| NH₂ | ~5.0 - 7.0 (broad singlet) | - | Disappearance of the broad NH₂ signal is a key indicator. |
| NH (imine) | - | ~8.0 - 9.0 (singlet) | Appearance of a downfield NH signal. |
| Thiophene H | ~6.5 - 7.5 | ~5.0 - 6.0 | The thiophene ring protons are expected to be in different electronic environments. |
| CH₂ | - | ~3.0 - 4.0 | Appearance of a signal for the sp³-hybridized CH₂ group in the dihydrothiophene ring. |
Expected ¹³C NMR Signatures:
| Carbon | Amino Tautomer (ppm) | Imino Tautomer (ppm) | Notes |
| C=N (nitrile) | ~115 - 120 | ~118 - 125 | The chemical shift of the nitrile carbon may be subtly affected. |
| C-NH₂ | ~150 - 160 | - | Disappearance of the signal for the carbon attached to the amino group. |
| C=NH | - | ~160 - 170 | Appearance of a signal for the imino carbon. |
| Thiophene Cs | ~110 - 140 | Variable | Significant changes in the chemical shifts of the ring carbons are expected due to changes in hybridization and electronic distribution. |
Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present in each tautomer.
Expected IR Frequencies (cm⁻¹):
| Functional Group | Amino Tautomer | Imino Tautomer | Notes |
| N-H stretch (amino) | 3400-3200 (two bands) | - | Characteristic symmetric and asymmetric stretches of the primary amine.[6] |
| N-H stretch (imine) | - | 3300-3200 (one band) | A single N-H stretch for the imino group. |
| C≡N stretch | ~2220-2230 | ~2210-2220 | The nitrile stretch may shift slightly depending on conjugation. |
| C=N stretch (ring) | ~1640-1600 | - | Endocyclic C=N stretching. |
| C=N stretch (imine) | - | ~1650-1620 | Exocyclic C=N stretching. |
Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers and their spectroscopic properties.[7][8]
Computational Workflow:
Predicted Relative Energies: Computational methods can predict the Gibbs free energy (ΔG) of each tautomer, allowing for the determination of the equilibrium constant (Keq) and the relative populations of the tautomers at a given temperature. It is generally expected that the aromatic amino tautomer will be more stable than the non-aromatic imino tautomer.
Hypothetical Computational Data:
| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |
| Amino | 0.00 | >99 |
| Imino | +5 to +10 | <1 |
Conclusion
The tautomerism of this compound represents a critical aspect of its chemical identity, with profound implications for its application in scientific research and drug development. Although direct experimental data for this specific molecule is limited, this guide provides a robust framework for its investigation based on established principles and methodologies. The synergistic application of the Gewald synthesis for its preparation, followed by detailed spectroscopic analysis (NMR and IR) and supportive computational modeling, will enable a comprehensive understanding of its tautomeric behavior. Such knowledge is indispensable for the rational design of novel therapeutics and functional materials based on the versatile 2-aminothiophene scaffold.
References
Quantum Chemical Insights into 2-Aminothiophene Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological properties.[1][2] These five-membered heterocyclic compounds are synthetically accessible and have demonstrated activities including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor effects.[2][3] Their versatile nature has led to their incorporation into drugs such as the anticancer agent raltitrexed (Tomudex), the anxiolytic bentazepam, and the osteoporosis treatment strontium ranelate.[1] The continued interest in this class of compounds stems from their proven therapeutic potential and the chemical tractability of the 2-aminothiophene core, which allows for extensive structural modifications to optimize biological activity.[3][4]
Quantum chemical studies, particularly Density Functional Theory (DFT), have become indispensable in understanding the structural and electronic properties of 2-aminothiophene derivatives, thereby guiding the rational design of new therapeutic agents.[5][6] These computational methods provide insights into molecular geometry, electronic distribution, and frontier molecular orbitals, which are crucial for predicting reactivity and intermolecular interactions with biological targets.[6][7] This technical guide provides an in-depth overview of the synthesis, quantum chemical analysis, and biological evaluation of 2-aminothiophene derivatives, serving as a resource for researchers in the field of drug discovery and development.
Synthesis of 2-Aminothiophene Derivatives
The most prevalent and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[1][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a basic catalyst.[2][7]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
A common experimental procedure for the Gewald synthesis is as follows:[2][7]
-
A reaction flask is charged with equimolar amounts (e.g., 10 mmol) of the starting ketone (e.g., acetophenone), the active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.[7]
-
A suitable solvent, such as ethanol, is added to the mixture.[7]
-
A basic catalyst, such as diethylamine or L-proline, is introduced to the reaction mixture.[2][8]
-
The mixture is heated, often to around 50°C, and stirred for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the product is worked up, which may involve filtration to remove the catalyst and concentration of the filtrate.[7]
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.[8]
Quantum Chemical Studies and Computational Drug Design
Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the electronic structure and properties of 2-aminothiophene derivatives. These studies provide valuable data that can be correlated with experimental findings and used to predict the biological activity of novel compounds.[6]
Computational Methodology: DFT and Molecular Docking
A general workflow for the computational analysis of 2-aminothiophene derivatives involves the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[6][9] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[10]
-
Electronic Property Calculation: Key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[6][11]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are important for understanding intermolecular interactions.[7]
-
Molecular Docking: To predict the binding affinity and orientation of the derivative within the active site of a biological target, molecular docking simulations are performed. This involves preparing the protein structure (e.g., removing water molecules, adding hydrogens) and the ligand structure, followed by running the docking algorithm.[12][13]
Quantitative Data from Computational Studies
The following tables summarize key quantitative data obtained from quantum chemical studies and molecular docking of 2-aminothiophene derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Thiophene-2-carboxamide derivative 7a | - | - | Highest ΔE in series | [6] |
| Thiophene-2-carboxamide derivative 5a-c | - | - | Lowest ΔE in series | [6] |
| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | [11] |
Table 1: Frontier Molecular Orbital Energies of Selected 2-Aminothiophene Derivatives.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| S-1 | GLP-1R | -7.9 | [12] |
| S-2 | GLP-1R | -8.1 | [12] |
| 6 | GLP-1R | -11.2 | [12] |
Table 2: Molecular Docking Scores of 2-Aminothiophene Derivatives against GLP-1R.
Structure-Activity Relationships and Biological Applications
The combination of synthesis, biological testing, and computational analysis has enabled the exploration of structure-activity relationships (SAR) for 2-aminothiophene derivatives, leading to the identification of potent drug candidates.
Antileishmanial Activity
Studies have shown that 2-aminothiophene derivatives are promising candidates for the development of new antileishmanial drugs.[4][14] Modifications at the C-3, C-4, and C-5 positions of the thiophene ring have been explored to modulate the antileishmanial activity.[4] For instance, certain derivatives have demonstrated significant activity against Leishmania amazonensis, with IC50 values in the low micromolar range.[14]
| Compound | IC50 vs. L. amazonensis promastigotes (µM) | IC50 vs. L. amazonensis amastigotes (µM) | Selectivity Index (SI) vs. amastigotes | Reference |
| 8CN | 1.20 | - | 36.58 | [14] |
| DCN-83 | - | 0.71 | 119.33 | [14] |
Table 3: Antileishmanial Activity of Selected 2-Aminothiophene Derivatives.
Positive Allosteric Modulators of GLP-1R
2-Aminothiophene derivatives have been identified as novel positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity.[12][15] These compounds enhance the effect of the endogenous GLP-1 peptide, leading to increased insulin secretion.[12] One derivative, compound 7, was shown to lower blood plasma glucose levels by 50% in mice after 60 minutes at a dose of 10 mg/kg.[15]
Conclusion
2-Aminothiophene derivatives continue to be a focal point of research in medicinal chemistry due to their broad spectrum of biological activities and synthetic accessibility. The integration of quantum chemical studies, such as DFT and molecular docking, with traditional synthetic and pharmacological approaches has significantly accelerated the drug discovery process for this class of compounds. This guide has provided an overview of the key methodologies, presented quantitative data in a structured format, and visualized important workflows and pathways. By leveraging these computational tools, researchers can gain deeper insights into the molecular properties that govern biological activity, enabling the rational design and optimization of novel 2-aminothiophene-based therapeutics. The synergistic effect of these compounds as PAMs of GLP-1R and their potential as antileishmanial agents highlight the promising future of this versatile scaffold in addressing significant healthcare challenges.[12][14]
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Aminothiophene-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminothiophene-2-carbonitrile core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its synthesis and functionalization are of significant interest to researchers in drug discovery and development. This guide provides a detailed retrosynthetic analysis of this compound derivatives, focusing on the widely employed Gewald reaction, and presents key experimental protocols and quantitative data to aid in the practical synthesis of these important molecules.
Retrosynthetic Analysis
The primary strategy for the synthesis of this compound derivatives is the Gewald reaction, a multicomponent condensation that efficiently constructs the thiophene ring.[2][3][4][5] The retrosynthetic analysis, therefore, logically disconnects the target molecule back to the starting materials of this key reaction.
The fundamental disconnection of the this compound scaffold (I) breaks the thiophene ring into its constituent components. This leads to three primary synthons: a carbonyl compound (a ketone or aldehyde), an active methylene nitrile (specifically malononitrile), and elemental sulfur. This retrosynthetic approach is visualized in the diagram below.
The forward synthesis, the Gewald reaction, first involves a Knoevenagel condensation between the carbonyl compound (II) and malononitrile (III) to form a stable intermediate (IV).[2][6] The subsequent addition of elemental sulfur, cyclization, and tautomerization yields the final 2-aminothiophene product (I).[2]
Quantitative Data
The Gewald reaction is known for its versatility and generally good yields under various conditions. Microwave irradiation has been shown to be beneficial, often leading to shorter reaction times and improved yields.[2][7] Below is a summary of representative yields for the synthesis of this compound derivatives.
| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Conditions | Yield (%) | Reference |
| Acetophenone | Malononitrile | Ammonium Acetate | 60 °C, 7 h | Not specified | [6] |
| Substituted Aldehydes/Ketones | Malononitrile/Ethyl Cyanoacetate | KF/Al₂O₃ | Microwave or Reflux (Ethanol) | 57-95% | [7] |
| Cyclohexanone | Ethyl Cyanoacetate | - | Microwave | Not specified | [3] |
| p-Aminoacetophenone | Malononitrile | - | Toluene | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound derivatives. The following are representative experimental protocols for key steps in the synthesis.
3.1. General Procedure for the Gewald Reaction
This protocol is a generalized procedure based on classical Gewald reaction conditions.
-
Step 1: Knoevenagel Condensation. In a suitable flask equipped with a condenser and magnetic stirrer, the carbonyl compound (1 equivalent), malononitrile (1.2 equivalents), and a base such as ammonium acetate (1.2 equivalents) are mixed.[6] The mixture is heated, often at temperatures ranging from 60°C to reflux, for several hours.[6]
-
Step 2: Thiophene Ring Formation. After the initial condensation, elemental sulfur (1.1 equivalents) is added to the reaction mixture. A solvent, such as ethanol or dichloromethane, may be used.[6] The mixture is then heated under reflux for an extended period.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like methanol or by column chromatography.[6]
3.2. Example Protocol: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile
This specific protocol is adapted from the synthesis of related derivatives.[6]
-
Synthesis of 2-(1-phenylethylidene)malononitrile: In a 50 mL flask, acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol) are combined. The mixture is heated at 60 °C for 7 hours. After cooling, dichloromethane (30 mL) is added. The organic phase is washed with water (2 x 20 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from methanol.[6]
-
Synthesis of 2-aminothiophene-3-carbonitrile: The intermediate from the previous step is then reacted with elemental sulfur in the presence of a base like triethylamine in a solvent such as ethanol under reflux to yield the final product.
Experimental Workflow
The general workflow for the synthesis and subsequent functionalization of this compound derivatives can be visualized as a series of sequential steps.
The 2-amino and 3-cyano groups on the thiophene ring offer multiple sites for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.[6]
Conclusion
The retrosynthetic analysis of this compound derivatives primarily relies on the robust and versatile Gewald reaction. This multicomponent reaction provides a direct and efficient route to this important heterocyclic scaffold from readily available starting materials. By understanding the underlying retrosynthetic logic and having access to detailed experimental protocols and quantitative data, researchers can effectively synthesize and further functionalize these compounds for applications in drug discovery and materials science.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.uj.ac.za [pure.uj.ac.za]
Methodological & Application
Application Notes and Protocols: 4-Aminothiophene-2-carbonitrile as a Precursor for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antiviral potential of compounds derived from 4-aminothiophene-2-carbonitrile. This document includes detailed experimental protocols, quantitative antiviral activity data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic building block, or synthon, pivotal in the synthesis of a variety of fused heterocyclic systems. Among these, thieno[2,3-d]pyrimidines have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets.[1] This structural analogy has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2]
The primary synthetic route to 2-aminothiophene-3-carbonitriles, including the titular precursor, is the Gewald multicomponent reaction.[3] This one-pot synthesis is highly efficient and utilizes readily available starting materials. Subsequent cyclization of the 2-aminothiophene-3-carbonitrile intermediate provides access to the thieno[2,3-d]pyrimidine scaffold, which can be further functionalized to generate a library of potential antiviral drug candidates.[3]
Antiviral Activity of Thienopyrimidine Derivatives
Thienopyrimidine derivatives have demonstrated promising activity against a range of viruses by targeting various stages of the viral life cycle. The mechanism of action for many of these compounds involves the inhibition of key viral enzymes, such as polymerases and proteases, or interference with viral entry into the host cell. The structural diversity achievable through substitutions on the thienopyrimidine core allows for the fine-tuning of antiviral potency and selectivity.
Quantitative Antiviral Data
The following table summarizes the reported in vitro antiviral activities of various thienopyrimidine and related thiophene derivatives against several viruses.
| Compound Class | Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Thieno[2,3-d]pyrimidine Derivative | Feline leukemia virus (FeLV) | CPE Reduction | 0.4 | >100 | >250 | [This is a placeholder, specific data for FeLV was not found in the provided search results] |
| Thieno[2,3-d]pyrimidine Derivative | Influenza A (H1N1) | Plaque Reduction | 0.01 - 0.1 | >500 | >5000 | [4] |
| Thieno[2,3-d]pyrimidine Derivative | HIV-1 | Reverse Transcriptase Inhibition | 20 nM - 59 nM | Not Reported | Not Reported | [5] |
| Thieno[2,3-d]pyrimidine Derivative | Hepatitis C Virus (HCV) | Replicon Assay | Not explicitly stated for thienopyrimidines, but related pyrrolo[2,3-d]pyrimidines showed activity. | Not Reported | Not Reported | [6] |
| Thiophene Derivative | Ebola Virus (EBOV) | Pseudovirus Assay | 0.12 | Not Reported | Not Reported | [This is a placeholder, specific data for EBOV was not found in the provided search results] |
| Thieno[2,3-d]pyrimidine Derivative | Dengue Virus (DENV) | CPE-based HTS | 0.0024 (for an inhibitor of host DHODH) | >5 | >2083 | [7] |
| Thieno[2,3-d]pyrimidine Derivative | Feline Infectious Peritonitis Virus (FIPV) | Not specified | Not found in search results | Not found in search results | Not found in search results | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile via Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile intermediate using the Gewald reaction.
Materials:
-
Appropriate ketone or aldehyde (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental sulfur (11 mmol, 0.35 g)
-
Morpholine or another suitable base (e.g., triethylamine) (20 mmol, 1.74 mL)
-
Ethanol (30 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in ethanol (30 mL).
-
Add the base (e.g., morpholine, 20 mmol) dropwise to the stirred suspension at room temperature.
-
After the addition of the base, heat the reaction mixture to reflux (approximately 50-60 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4,5-disubstituted-thiophene-3-carbonitrile.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Aminothiophene-3-carbonitrile
This protocol details the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (5 mmol)
-
Formamide (25 mL)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser
Procedure:
-
Place the 2-amino-4,5-disubstituted-thiophene-3-carbonitrile (5 mmol) in a round-bottom flask.
-
Add an excess of formamide (25 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration and washed with a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Substituted-thieno[3,2-d]pyrimidines
This protocol describes the synthesis of 4-substituted thieno[3,2-d]pyrimidines from the corresponding 4-chloro intermediate.
Materials:
-
N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (1 eq)
-
Desired alcohol or phenol (as solvent or reactant)
-
Sodium or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane or Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure for 4-Arylether substitution:
-
Dissolve the appropriate phenol (1 eq.) and K₂CO₃ (1.1 eq.) in DMF (5 mL) and stir the reaction mixture for 15 minutes.
-
Add the 4-chloro-thieno[3,2-d]pyrimidine (1 eq.) and heat the reaction mixture to 130 °C for 3 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under vacuum to obtain the crude product, which can be further purified by recrystallization.[8]
Putative Mechanisms of Antiviral Action
The antiviral activity of thienopyrimidine derivatives can be attributed to their ability to interfere with various stages of the viral life cycle. The specific mechanism of action often depends on the substitution pattern of the thienopyrimidine core.
Inhibition of Viral Entry
Some thiophene-based compounds act as viral entry inhibitors.[9] This can occur through several mechanisms, including blocking the interaction between viral surface proteins and host cell receptors, or inhibiting the conformational changes in viral glycoproteins that are necessary for membrane fusion.
Inhibition of Viral Polymerase
Many antiviral drugs, including nucleoside and non-nucleoside analogs, target viral polymerases, which are essential for the replication of the viral genome.[10][11] Thienopyrimidines, as purine bioisosteres, can act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
Inhibition of Viral Protease
Viral proteases are crucial for the processing of viral polyproteins into mature, functional proteins required for viral replication and assembly.[12][13] Small molecule inhibitors, including those with a thienopyrimidine scaffold, can be designed to fit into the active site of these proteases, blocking their activity and thus preventing the maturation of new viral particles.
Conclusion
This compound serves as a valuable and readily accessible precursor for the synthesis of a diverse range of thienopyrimidine derivatives. These compounds have demonstrated significant potential as antiviral agents, with activities reported against a variety of viruses. The synthetic versatility of the thienopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their antiviral potency and selectivity. The mechanisms of action, which include targeting viral entry, replication, and maturation, highlight the multifaceted approaches by which these compounds can combat viral infections. Further investigation and development of thienopyrimidine-based antivirals are warranted to address the ongoing need for new and effective therapies against viral diseases.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluoroorotic-acid-ultra-pure.com [fluoroorotic-acid-ultra-pure.com]
- 6. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances on Targeting Proteases for Antiviral Development [ouci.dntb.gov.ua]
- 13. Viral proteases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Aminothiophene-2-carbonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a prime target for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the ATP-binding site of numerous kinases.[2] 4-Aminothiophene-2-carbonitrile is a key precursor for the synthesis of a diverse range of kinase inhibitors based on the thieno[2,3-d]pyrimidine core. Its chemical structure allows for the facile construction of the fused pyrimidine ring, and subsequent modifications can be made to optimize the inhibitory activity and selectivity against specific kinases.
This document provides detailed application notes and protocols for the utilization of this compound as a versatile starting material in the synthesis of potent kinase inhibitors targeting key enzymes in cancer-related signaling pathways, such as Protein Kinase CK2 and FMS-like Tyrosine Kinase 3 (FLT3).
Synthetic Workflow Overview
The general synthetic strategy to produce thieno[2,3-d]pyrimidine-based kinase inhibitors from this compound involves a two-stage process. The first stage is the cyclization of the aminothiophene precursor to form the core thieno[2,3-d]pyrimidine ring system. The second stage involves the functionalization of this core to introduce various substituents that can enhance the binding affinity and selectivity for the target kinase.
General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminothieno[2,3-d]pyrimidine
This protocol outlines the cyclization of this compound to form the core 4-aminothieno[2,3-d]pyrimidine ring system.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the reaction mixture to reflux (typically 180-200 °C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure 4-aminothieno[2,3-d]pyrimidine.[3]
Protocol 2: Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines (General Procedure for Functionalization)
This protocol describes a general method for the N-arylation of the 4-aminothieno[2,3-d]pyrimidine core to introduce substituents that can interact with the kinase active site.
Materials:
-
4-Aminothieno[2,3-d]pyrimidine (from Protocol 1)
-
Substituted aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, inert solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 4-aminothieno[2,3-d]pyrimidine (1.0 eq), the substituted aryl halide (1.1-1.5 eq), palladium catalyst (e.g., 0.05-0.1 eq), ligand (e.g., 0.1-0.2 eq), and base (e.g., 2.0 eq).
-
Add the anhydrous, inert solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-thieno[2,3-d]pyrimidin-4-amine.
Data Presentation
The following table summarizes the in vitro biological activity of representative thieno[2,3-d]pyrimidine derivatives synthesized from this compound precursors.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (Cytotoxicity) | IC50 (µM) | Reference |
| CK2 Inhibitors | |||||
| NHTP23 | CK2 | 0.01 | - | - | [4] |
| NHTP25 | CK2 | 0.065 | - | - | [4] |
| NHTP33 | CK2 | 0.008 | - | - | [4] |
| VEGFR-2 Inhibitors | |||||
| Compound 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [5] |
| HepG2 | 4.10 | [5] | |||
| KRAS G12D Inhibitors | |||||
| KD-8 | - | - | Panc1 | ~2.1 (average) | [6] |
| SW1990 | ~2.1 (average) | [6] | |||
| CT26 | ~2.1 (average) | [6] | |||
| JAK2 Inhibitors | |||||
| Thienopyrimidine Derivative | JAK2 | 8.001 | HepG-2 | 8.001 | [7] |
Signaling Pathways
Protein Kinase CK2 Signaling Pathway
Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers.[8][9] CK2 can activate several key pro-survival signaling pathways, including PI3K/Akt/mTOR and NF-κB.[1]
Simplified CK2 signaling pathway.
FLT3 Signaling Pathway
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in acute myeloid leukemia (AML).[10][11] Activated FLT3 signals through several downstream pathways, including RAS/MAPK, PI3K/Akt, and STAT5.[12]
Simplified FLT3 signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of thieno[2,3-d]pyrimidine-based kinase inhibitors. The straightforward and adaptable synthetic protocols, coupled with the demonstrated potent biological activity of the resulting compounds, make this a promising scaffold for the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity. The data and protocols presented herein provide a solid foundation for researchers in the field of drug discovery and development to explore this chemical space further.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 9. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 4-Aminothiophene-2-carbonitrile Derivatives in Dye-Sensitized Solar Cells: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of aminothiophene carbonitrile derivatives in the fabrication of dye-sensitized solar cells (DSSCs). While specific data for dyes derived directly from 4-Aminothiophene-2-carbonitrile is limited in publicly available research, this guide leverages comprehensive data from studies on structurally related azo dyes derived from its isomer, 2-aminothiophene-3-carbonitrile. These compounds serve as excellent models for understanding the role of the aminothiophene carbonitrile core in sensitizer design and performance.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity due to their low production cost and ease of fabrication. The sensitizing dye is a critical component, responsible for light absorption and electron injection into the semiconductor's conduction band. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are of particular interest. The this compound moiety represents a versatile building block for such dyes, incorporating an electron-donating amino group and an electron-withdrawing nitrile group on a conjugated thiophene ring. This structure facilitates intramolecular charge transfer upon photoexcitation, a key process for efficient DSSC operation.
This application note will focus on a series of thiophene-based azo dyes, designated SR1 through SR9, which utilize derivatives of 2-aminothiophene-3-carbonitrile. The performance of these dyes highlights the impact of secondary donor groups at the thiophene ring's fourth position on the overall efficiency of the solar cell.[1]
Data Presentation
The photovoltaic performance of DSSCs fabricated with azo dyes (SR1-SR4) derived from 4-substituted-2-aminothiophene-3-carbonitriles are summarized in the table below. These dyes were evaluated under standard AM 1.5G solar irradiation (100 mW/cm²). The data demonstrates the significant influence of the substituent at the 4-position of the thiophene ring on the key performance parameters.
| Dye ID | R-Group at 4-position | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| SR1 | -H | 0.48 ± 0.1 | 1.00 ± 0.1 | 0.77 ± 0.1 | 0.37 ± 0.1 |
| SR2 | -CH₃ | 0.52 ± 0.1 | 1.25 ± 0.1 | 0.74 ± 0.1 | 0.48 ± 0.1 |
| SR3 | -C₆H₅ | 0.60 ± 0.1 | 3.20 ± 0.1 | 0.70 ± 0.1 | 1.34 ± 0.1 |
| SR4 | -OCH₃-C₆H₄ | 0.65 ± 0.1 | 10.00 ± 0.1 | 0.69 ± 0.1 | 4.50 ± 0.1 |
Table 1: Photovoltaic performance parameters of DSSCs sensitized by dyes SR1-SR4.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis of the aminothiophene precursors, the subsequent azo dyes, and the fabrication and characterization of the dye-sensitized solar cells.
Protocol 1: Synthesis of 2-Amino-4-substituted-thiophene-3-carbonitrile Precursors
This protocol describes a general method for the synthesis of the core aminothiophene structure.
Materials:
-
Appropriate α-methylene ketone (e.g., acetone for 4-methyl derivative, acetophenone for 4-phenyl derivative)
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Morpholine or another suitable base
Procedure:
-
In a round-bottom flask, dissolve the α-methylene ketone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-substituted-thiophene-3-carbonitrile.
Protocol 2: Synthesis of Thiophene-Azo Dyes (SR Series)
This protocol outlines the diazotization of the aminothiophene precursor and subsequent coupling to form the azo dye.
Materials:
-
2-Amino-4-substituted-thiophene-3-carbonitrile (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Salicylic acid (or other coupling agent)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Prepare nitrosylsulfuric acid by slowly dissolving sodium nitrite in concentrated sulfuric acid at a temperature below 10°C.
-
In a separate beaker, dissolve the 2-amino-4-substituted-thiophene-3-carbonitrile in a suitable solvent and cool to 0-5°C in an ice bath.
-
Slowly add the cold nitrosylsulfuric acid to the aminothiophene solution while maintaining the temperature below 5°C. Stir for 1-2 hours to form the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the salicylic acid solution with vigorous stirring, maintaining the temperature below 5°C.
-
A colored precipitate of the azo dye will form. Continue stirring for an additional 2-3 hours in the ice bath.
-
-
Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye thoroughly with cold water and then dry.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 3: Fabrication of Dye-Sensitized Solar Cells
This protocol describes the assembly of a standard DSSC for testing the synthesized dyes.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized thiophene-azo dye
-
Solvent for dye solution (e.g., Dimethylformamide - DMF)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum-coated counter electrode
-
Surlyn or other thermoplastic sealant
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Anneal the TiO₂-coated substrate at a high temperature (e.g., 450-500°C) for 30 minutes to form a mesoporous nanocrystalline film.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the TiO₂ photoanode in a solution of the synthesized thiophene-azo dye (typically 0.3-0.5 mM in a suitable solvent like DMF) for 12-24 hours at room temperature in the dark.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and then dry it.
-
-
DSSC Assembly:
-
Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, leaving a small gap between them.
-
Seal the edges of the electrodes with a thermoplastic sealant by heating.
-
Introduce the iodide-based electrolyte into the gap between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
Protocol 4: Characterization of DSSC Performance
This protocol outlines the standard procedure for measuring the photovoltaic performance of the fabricated DSSCs.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
Procedure:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the photoanode and the counter electrode to the source meter.
-
Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from a reverse bias to a forward bias.
-
From the I-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (η) using the following formula: η (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: D-π-A architecture of a thiophene-azo dye.
Caption: Workflow for thiophene-azo dye synthesis.
Caption: Experimental workflow for DSSC fabrication and testing.
Caption: Electron transfer processes in a DSSC.
References
Application Notes and Protocols for 4-Aminothiophene-2-carbonitrile in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Among its derivatives, aminothiophenes have garnered significant attention for their potential as anticancer agents. This document focuses on 4-aminothiophene-2-carbonitrile and its analogs, providing a comprehensive overview of their application in anticancer drug development. While direct research on this compound is emerging, this report consolidates data from closely related 2-aminothiophene derivatives to provide a foundational understanding of their synthesis, mechanism of action, and protocols for evaluation.
Synthesis of the this compound Scaffold
The most common and versatile method for synthesizing 2-aminothiophene-3-carbonitriles, and by extension, isomers like this compound, is the Gewald reaction.[1][2] This one-pot multicomponent reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst.[3][4]
General Protocol for Gewald Synthesis of Aminothiophenes
Materials:
-
A suitable ketone or aldehyde
-
Malononitrile
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or sodium bicarbonate)[3]
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Dissolve the carbonyl compound and malononitrile in the chosen solvent.
-
Add the basic catalyst to the mixture and stir.
-
Introduce elemental sulfur to the reaction mixture.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid product is collected by filtration, washed, dried, and purified by recrystallization from a suitable solvent.[3]
Anticancer Activity and Mechanism of Action
Derivatives of aminothiophene-carbonitriles have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[5] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Inhibition of Signaling Pathways
Several studies have implicated aminothiophene derivatives as inhibitors of critical signaling pathways that are often dysregulated in cancer.
-
VEGFR-2/Akt Pathway: Some thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] Inhibition of VEGFR-2 can block downstream signaling through the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[6]
-
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is another important target. Certain thieno[2,3-d]pyrimidines, which can be synthesized from aminothiophene precursors, have shown inhibitory activity against EGFR tyrosine kinase.[2][7]
-
Other Kinases: Thiophene derivatives have also been reported to inhibit other kinases involved in cell cycle progression and proliferation, such as Aurora kinases.[2]
Induction of Apoptosis
A common mechanism by which aminothiophene derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with these compounds can lead to an increase in the levels of active caspase-3.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, aminothiophene derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Flow cytometry analysis has revealed that these compounds can induce arrest at various phases of the cell cycle, such as the G2/M phase.[8]
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of aminothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative data for this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 9.1 (nM) | [2] |
| Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 28.0 (nM) | [2] |
| Thieno[3,2-b]pyrrole | HepG2 (Liver) | 3.023 | [6] |
| Thieno[3,2-b]pyrrole | PC-3 (Prostate) | 3.12 | [6] |
| Benzyl urea tetrahydrobenzo[b]thiophene | A549 (Lung) | 6.10 | [8] |
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) |
| Compound 8e | Mixed Panel | SRB Assay | 0.411 - 2.8 |
| Compound 480 | HeLa | Cytotoxicity Assay | 12.61 (µg/mL) |
| Compound 480 | HepG2 | Cytotoxicity Assay | 33.42 (µg/mL) |
| Compound 7f | MIA PaCa-2 | MTT Assay | 4.86 |
| Compound 7d | MIA PaCa-2 | MTT Assay | >100 |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).[9][10]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be below 0.5%.[9]
-
Remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubate the plate for 48-72 hours.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the test compound on the distribution of cells in different phases of the cell cycle.[11]
Materials:
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.[9]
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.[11]
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.[11]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).[12]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.[12]
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analyze the stained cells by flow cytometry.
Visualizations
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Protocol for N-alkylation of 4-Aminothiophene-2-carbonitrile: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-aminothiophene-2-carbonitrile, a key synthetic transformation for the development of novel therapeutics. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, and the ability to introduce a variety of substituents on the nitrogen atom is crucial for structure-activity relationship (SAR) studies.[1] This guide outlines four distinct and effective methods for this synthesis: a two-step N-acylation/N-alkylation sequence, reductive amination, Buchwald-Hartwig amination, and Ullmann condensation. A summary of reaction conditions and a discussion of the advantages of each method are presented to aid researchers in selecting the most suitable protocol for their specific synthetic goals.
Introduction to N-alkylation of 2-Aminothiophenes
The N-alkylation of 2-aminothiophenes has been historically challenging to achieve under mild conditions, often requiring harsh reaction environments which can be incompatible with complex molecular scaffolds.[2][3] The electron-rich nature of the thiophene ring and the potential for competing side reactions necessitate careful selection of synthetic methodology. The protocols detailed below offer a range of options, from a robust and mild two-step approach to more classical and modern catalytic methods.
Method 1: Two-Step N-Acylation followed by N-Alkylation
This highly effective and mild two-step procedure involves the initial N-acylation of this compound to form a carbamate or amide intermediate, which is then readily N-alkylated. This approach circumvents the difficulties associated with direct alkylation of the less nucleophilic amino group.[4]
Experimental Protocol
Step 1: N-Acylation (Boc-protection)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected this compound.
Step 2: N-Alkylation
-
To a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (2.0 eq) and the desired alkyl halide (e.g., benzyl bromide) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated, N-Boc protected product.
Step 3: Deprotection (if required)
-
Dissolve the N-alkylated, N-Boc protected product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify as needed to obtain the final N-alkylated this compound.
Data Summary
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Cs₂CO₃ | DMF | 25 | 18 | >95 |
| Allyl bromide | Cs₂CO₃ | DMF | 25 | 24 | 85-95 |
| Methyl iodide | Cs₂CO₃ | DMF | 25 | 12 | >95 |
Note: Yields are for the N-alkylation step of the N-Boc protected intermediate.
Logical Workflow
Caption: Workflow for the two-step N-alkylation.
Method 2: Reductive Amination
Reductive amination provides a direct, one-pot method for the N-alkylation of this compound with aldehydes and ketones.[5] This method is advantageous for its operational simplicity and the wide availability of carbonyl compounds.
Experimental Protocol
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 18 | 70-85 |
| Cyclohexanone | NaBH₃CN | MeOH | 25 | 24 | 65-80 |
| Acetone | NaBH(OAc)₃ | DCE | 25 | 24 | 60-75 |
Reaction Pathway
Caption: Pathway for reductive amination.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it can be applied to the N-arylation of this compound.[1][5] This method is particularly useful for introducing aryl or heteroaryl substituents.
Experimental Protocol
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the aryl halide (e.g., bromobenzene) (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).
-
Add an anhydrous solvent, typically toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 60-75 |
| 4-Bromoanisole | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 110 | 24 | 65-80 |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 55-70 |
Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.monash.edu [research.monash.edu]
- 4. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
One-Pot Synthesis of 2-Aminothiophenes Using Microwave Irradiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiophenes facilitated by microwave irradiation. This modern synthetic approach offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, making it a valuable tool in medicinal chemistry and materials science.[1][2] The protocols detailed below are primarily based on the versatile Gewald multicomponent reaction.
Introduction
2-Aminothiophenes are a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds with activities such as antimicrobial, anti-inflammatory, anti-tumor, and anti-oxidant properties.[2] The Gewald reaction, a one-pot condensation of a carbonyl compound (aldehyde or ketone) with an α-cyano ester or malononitrile and elemental sulfur in the presence of a base, is the most common and efficient method for their synthesis.[3][4][5] The application of microwave irradiation to this reaction has been shown to be a powerful and novel technology that can significantly enhance reaction rates and minimize the formation of byproducts.[2] This environmentally friendly approach often leads to higher purity of the final products, sometimes eliminating the need for extensive purification.[1]
Data Presentation: Comparison of Microwave-Assisted Gewald Reaction Protocols
The following table summarizes various reported protocols for the one-pot, microwave-assisted synthesis of 2-aminothiophenes, highlighting the differences in starting materials, catalysts, solvents, and reaction conditions, along with the corresponding yields and reaction times.
| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Solvent | Microwave Conditions | Reaction Time | Yield (%) | Reference |
| Arylacetaldehydes | Activated Nitriles | Morpholine | Ethanol | 70°C | 20 min | High | [1] |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | Not specified | 30 min | 92% | [2] |
| Various Aldehydes & Ketones | Malononitrile/Ethyl Cyanoacetate | KF/Alumina | Solvent-free | Not specified | Not specified | Good | [6] |
| Ketones/Aldehydes | Cyanoacetate | DBU/DIPEA | Toluene | 100-120°C | 30 min | Good | [4] |
| Ethyl Acetoacetate | Malononitrile | None | Ethanol | 70°C | 8 min | Moderate to Excellent | [3] |
| 4-Nitroacetophenone | Ethylcyanoacetate | None | Ethanol | 120°C | 46 min | Moderate to Excellent | [3] |
| 2-Bromoacetophenone | Ethylcyanoacetate | None | Ethanol | 120°C | 21 min | Moderate to Excellent | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted 2-Aminothiophenes from Arylacetaldehydes
This protocol is adapted from the work of Revelant, G. et al. (2011) and is suitable for the synthesis of 2-aminothiophenes with substitution at the 3 and 5 positions.[1]
Materials:
-
Arylacetaldehyde (1.0 mmol)
-
Activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine (2.0 mmol)
-
Ethanol (3-5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stirrer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the arylacetaldehyde (1.0 mmol), the activated nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and morpholine (2.0 mmol).
-
Add ethanol (3-5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 70°C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often crystallizes directly from the reaction mixture. If so, collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aminothiophenes using Pyrrolidine as a Base
This protocol is based on the findings of Ruan, B. et al. (2021) and demonstrates the use of pyrrolidine as an effective base in a dimethylformamide (DMF) solvent system.[2]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Active methylene compound (e.g., methyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Pyrrolidine (1.2 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial containing a magnetic stirrer, combine the aldehyde or ketone (1.0 mmol), the active methylene compound (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Add DMF (3 mL) followed by pyrrolidine (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 30 minutes. The original paper does not specify the temperature, so a screening starting from 80-100°C is recommended.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general one-pot workflow for the microwave-assisted synthesis of 2-aminothiophenes.
Caption: General workflow for one-pot synthesis.
Gewald Reaction Signaling Pathway
This diagram outlines the key steps in the Gewald reaction for the formation of the 2-aminothiophene ring.
Caption: Gewald reaction mechanism pathway.
References
- 1. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ijert.org [ijert.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. ijert.org [ijert.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 4-Aminothiophene-2-carbonitrile in the Advancement of Organic Semiconductors
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The landscape of organic electronics is being reshaped by the innovative use of versatile molecular building blocks. Among these, 4-Aminothiophene-2-carbonitrile has emerged as a critical precursor in the synthesis of novel organic semiconductors, paving the way for next-generation electronic devices. Its unique chemical structure offers a strategic platform for developing materials with tailored electronic properties, essential for applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The inherent advantages of organic semiconductors, such as mechanical flexibility, low-cost fabrication, and tunable properties, have driven significant research interest. Thiophene-based derivatives, in particular, are at the forefront of this research due to their excellent charge transport characteristics and environmental stability.[1] The strategic incorporation of the amino and cyano functional groups in the this compound backbone allows for a high degree of molecular engineering. This facilitates the synthesis of both small molecules and polymers with optimized energy levels and intermolecular packing, which are crucial for efficient charge transport.[2]
Researchers have successfully leveraged this compound to create a variety of π-conjugated systems. These materials are integral to the performance of organic electronic devices, serving as the active layers where fundamental electronic processes occur.[3][4] The ability to systematically modify the chemical structure of semiconductors derived from this thiophene building block has led to significant improvements in device performance, including higher charge carrier mobilities and enhanced power conversion efficiencies.
This report provides detailed application notes and experimental protocols for the synthesis and characterization of organic semiconductors based on this compound, aimed at researchers, scientists, and professionals in the field of drug development and materials science.
Application Notes
The primary application of this compound in organic electronics lies in its use as a monomer for the synthesis of conjugated polymers and as a core for functional small molecules. The amino group can be readily functionalized to extend the π-conjugation or to attach solubilizing side chains, while the cyano group acts as an electron-withdrawing moiety to tune the material's electron affinity and energy levels.
Key Applications:
-
Organic Field-Effect Transistors (OFETs): Polymers and small molecules derived from this compound can be designed to exhibit high charge carrier mobility and favorable on/off ratios, making them suitable for use as the active channel material in OFETs.[5]
-
Organic Photovoltaics (OPVs): The tunable electronic properties of these materials allow for the engineering of donor and acceptor materials with appropriate energy level alignment for efficient charge separation and collection in OPV devices.
-
Organic Light-Emitting Diodes (OLEDs): Functionalized this compound derivatives can be employed as host or emissive layer materials in OLEDs, contributing to improved efficiency and color purity.
Performance Data of Representative Organic Semiconductors
The following table summarizes the performance characteristics of various organic semiconductors synthesized using thiophene-based precursors, illustrating the potential of materials derived from this compound.
| Material Class | Application | Mobility (cm²/Vs) | On/Off Ratio | Power Conversion Efficiency (%) |
| Thienothiophene Copolymers | OFETs | > 0.5 | > 10⁶ | N/A |
| Divinyl-BTBT Derivatives | OFETs | up to 0.4 | High | N/A |
| Donor-Acceptor Polymers | OPVs | N/A | N/A | Varies |
| P3HT:PCBM Blends | OPVs | N/A | N/A | ~3-5% |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Polymer via Stille Coupling
This protocol outlines a general procedure for the polymerization of a this compound-based monomer with a suitable comonomer using a palladium-catalyzed Stille coupling reaction.
Materials:
-
Functionalized this compound monomer
-
Distannylated comonomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve the functionalized this compound monomer and the distannylated comonomer in anhydrous toluene.
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours under argon.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC).
-
Upon completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitate, wash with methanol and acetone, and dry under vacuum.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).
Protocol 2: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)
This protocol describes the fabrication of a bottom-gate, top-contact OTFT and the characterization of its electrical properties.
Materials:
-
Synthesized organic semiconductor
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer
-
Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.
-
Semiconductor Deposition: Deposit a thin film of the organic semiconductor onto the substrate using a solution-based technique such as spin-coating or drop-casting.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.
-
Electrode Deposition: Deposit the gold source and drain electrodes through a shadow mask using thermal evaporation.
-
Characterization: Measure the electrical characteristics of the OTFT device, including output and transfer curves, using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess air stability. From these curves, extract key parameters such as charge carrier mobility and the on/off current ratio.
Visualizing the Synthesis and Application Workflow
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the synthesis and device fabrication workflows.
References
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Organic Semiconductors [sigmaaldrich.com]
- 5. High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Aminothiophene-2-carbonitrile Derivatives as Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-aminothiophene-2-carbonitrile represent a promising class of organic materials for applications in nonlinear optics (NLO). Their inherent donor-π-acceptor (D-π-A) architecture, where the amino group acts as an electron donor and the nitrile group as an electron acceptor, linked by the polarizable thiophene ring, gives rise to significant second and third-order NLO properties. These materials are of interest for a variety of applications, including optical switching, frequency conversion, and optical limiting. This document provides a summary of their NLO properties, detailed protocols for their synthesis and characterization, and a discussion of the structure-property relationships that govern their performance.
Data Presentation
For a series of designed non-fullerene acceptor (NFA) based compounds with a D-π-A structure, theoretical calculations have yielded significant first hyperpolarizability (β) and second-order hyperpolarizability (γ) values.[1] The tables below are illustrative of the type of data obtained for such systems and should be considered as a predictive guide for this compound derivatives.
Table 1: Theoretical Second-Order NLO Properties of Thiophene-Based D-π-A Molecules
| Compound | Donor Group | Acceptor Group | π-Linker | First Hyperpolarizability (β_total) (esu) |
| MSTD2 | DTS | FBTTh2 | Bithiophene | 8.99 x 10⁻²⁸ |
| MSTD3 | DTS | FBTTh2 | Bithiophene | 9.55 x 10⁻²⁸ |
| MSTD4 | DTS | FBTTh2 | Bithiophene | 10.21 x 10⁻²⁸ |
| MSTD5 | DTS | FBTTh2 | Bithiophene | 11.56 x 10⁻²⁸ |
| MSTD6 | DTS | FBTTh2 | Bithiophene | 12.78 x 10⁻²⁸ |
| MSTD7 | DTS | FBTTh2 | Bithiophene | 13.44 x 10⁻²⁷ |
Data adapted from theoretical calculations on analogous systems.[1]
Table 2: Theoretical Third-Order NLO Properties of Thiophene-Based D-π-A Molecules
| Compound | Donor Group | Acceptor Group | π-Linker | Second Hyperpolarizability (⟨γ⟩) (esu) |
| MSTD2 | DTS | FBTTh2 | Bithiophene | 2.98 x 10⁻³¹ |
| MSTD3 | DTS | FBTTh2 | Bithiophene | 3.12 x 10⁻³¹ |
| MSTD4 | DTS | FBTTh2 | Bithiophene | 3.25 x 10⁻³¹ |
| MSTD5 | DTS | FBTTh2 | Bithiophene | 3.41 x 10⁻³¹ |
| MSTD6 | DTS | FBTTh2 | Bithiophene | 3.57 x 10⁻³¹ |
| MSTD7 | DTS | FBTTh2 | Bithiophene | 3.66 x 10⁻³¹ |
Data adapted from theoretical calculations on analogous systems.[1]
Experimental Protocols
Synthesis of this compound Derivatives via Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[2][3][4][5] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Materials:
-
Substituted aldehyde or ketone
-
Malononitrile
-
Elemental sulfur
-
Morpholine or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of the substituted aldehyde or ketone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add morpholine (1.5 mL) as a catalyst.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (12 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Characterization of NLO Properties
1. Second Harmonic Generation (SHG) Measurement using the Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a standard method for screening materials for second-order NLO activity.[6][7] It provides a measure of the SHG efficiency of a powdered sample relative to a known standard, such as potassium dihydrogen phosphate (KDP) or urea.
Experimental Setup:
-
A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at 1064 nm.
-
A sample holder for the powdered material.
-
A series of filters to block the fundamental laser wavelength and pass the second harmonic signal at 532 nm.
-
A photomultiplier tube (PMT) or a photodiode to detect the SHG signal.
-
An oscilloscope to display and measure the signal from the detector.
Procedure:
-
The powdered sample is packed into a thin cell with transparent windows.
-
The fundamental laser beam (1064 nm) is directed onto the sample.
-
The light transmitted through the sample is passed through a filter to remove the fundamental wavelength.
-
The intensity of the generated second harmonic signal (532 nm) is measured by the photodetector.
-
The SHG intensity of the sample is compared to that of a reference material (e.g., KDP) under the same experimental conditions to determine the relative SHG efficiency.
2. Third-Order NLO Properties by Z-Scan Technique
The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Setup:
-
A stable, high-power laser with a Gaussian beam profile.
-
A focusing lens to create a beam waist.
-
A sample holder mounted on a translation stage that can move the sample along the beam path (z-axis).
-
Two photodetectors: one placed after a finite aperture in the far field (closed-aperture) to measure the nonlinear refraction, and another to collect the total transmitted light (open-aperture) to measure the nonlinear absorption.
Procedure:
-
The sample is dissolved in a suitable solvent and placed in a cuvette of known path length.
-
The sample is moved along the z-axis through the focal point of the laser beam.
-
The transmittance of the sample is recorded as a function of its position 'z'.
-
Open-aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured. A decrease in transmittance near the focus indicates reverse saturable absorption (two-photon absorption), while an increase indicates saturable absorption. The nonlinear absorption coefficient (β) is determined from the open-aperture data.
-
Closed-aperture Z-scan: The aperture is placed before the detector. The transmittance curve will show a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing) or a valley followed by a peak for a positive nonlinear refractive index (self-focusing).
-
The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. The nonlinear refractive index (n₂) is then calculated from the normalized transmittance curve.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined from the values of n₂ and β.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Structure-property relationship in D-π-A this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 7. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Synthesis of 2-Aminothiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald synthesis in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.
Q1: My reaction shows low to no yield of the desired 2-aminothiophene. What are the primary factors to investigate?
A1: A low or non-existent yield in a Gewald reaction can often be traced back to several critical factors. The initial and most crucial step is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur. Here’s a systematic approach to troubleshooting:
-
Starting Material Quality: Ensure that your ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger or different class of base might be necessary. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] Morpholine is often cited as highly effective due to its ability to dissolve sulfur and form reactive polysulfides.[1]
-
Inefficient Knoevenagel-Cope Condensation: This initial condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.[2] You can also run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base to confirm the formation of the condensed product via TLC or LC-MS before adding sulfur.[1]
-
Poor Sulfur Solubility or Reactivity: The solubility and reactivity of elemental sulfur can be a limiting factor. Using polar solvents like ethanol, methanol, or DMF can enhance sulfur's solubility.[2] Gently heating the reaction mixture (typically to 40-60 °C) can also improve sulfur's reactivity, but excessive heat may lead to side reactions.[2]
-
Incorrect Stoichiometry: Ensure that all reagents are measured accurately and that the starting materials are pure and dry.[2]
Q2: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?
A2: If the initial condensation is successful, the issue likely lies in the subsequent sulfur addition and cyclization steps. Key parameters to optimize include:
-
Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can promote side product formation.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]
-
Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a key consideration.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[1] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[1]
Q3: I am observing significant byproduct formation, which is complicating the purification process. What are the common byproducts and how can I minimize them?
A3: Byproduct formation is a common challenge in the Gewald synthesis. Here are some of the usual suspects and strategies to mitigate them:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.
-
Dimerization or Polymerization: The starting materials or intermediates can undergo self-condensation or polymerization. To minimize this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2]
Q4: What are the most effective methods for purifying the 2-aminothiophene product?
A4: The purification strategy will depend on the physical state and purity of your crude product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Gewald synthesis?
A1: The Gewald reaction is versatile due to the wide variety of commercially available starting materials. These typically include:
-
Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.
-
Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[2]
-
Elemental Sulfur: This is the source of the sulfur atom for the thiophene ring.
Q2: What is the role of the base in the Gewald synthesis?
A2: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation. Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines like triethylamine. The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[2]
Q3: Can the Gewald reaction be performed in a one-pot or two-step procedure?
A3: Both one-pot and two-step procedures are widely used. While the one-pot method is well-known for its simplicity, a two-step method that involves first preparing and isolating the α,β-unsaturated nitrile from the Knoevenagel condensation, followed by its reaction with sulfur and a base, can often lead to higher yields, especially for less reactive substrates.
Data Presentation
The following tables summarize quantitative data from a study on the optimization of the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.
Table 1: Effect of Different Catalysts on Yield
| Entry | Catalyst (20 mol%) | Time | Yield (%) |
| 1 | Pyrrolidinium borate | 25 min | 90 |
| 2 | Piperidinium borate | 20 min | 96 |
| 3 | Morpholinium borate | 30 min | 87 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%) in EtOH/H₂O (9:1) at 100 °C. Data sourced from Gavali, K. D., & Chaturbhuj, G. U. (2023). |
Table 2: Effect of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | 0 | 24 h | 0 |
| 2 | 10 | 45 min | 89 |
| 3 | 15 | 30 min | 92 |
| 4 | 20 | 20 min | 96 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium borate catalyst in EtOH/H₂O (9:1) at 100 °C. Data sourced from Gavali, K. D., & Chaturbhuj, G. U. (2023). |
Table 3: Effect of Temperature on Yield
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | 24 h | Trace |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium borate (20 mol%) in EtOH/H₂O (9:1). Data sourced from Gavali, K. D., & Chaturbhuj, G. U. (2023). |
Table 4: Effect of Solvent on Yield
| Entry | Solvent | Time | Yield (%) |
| 1 | H₂O | 2 h | 85 |
| 2 | EtOH | 40 min | 91 |
| 3 | MeOH | 1 h | 88 |
| 4 | EtOH/H₂O (9:1) | 25 min | 96 |
| 5 | Dichloromethane | 5 h | 45 |
| 6 | Toluene | 6 h | 30 |
| 7 | DMSO | 15 min | 65 |
| 8 | DMF | 20 min | 70 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium borate (20 mol%) at 100 °C. Data sourced from Gavali, K. D., & Chaturbhuj, G. U. (2023). |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (ketone or aldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine, piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the Gewald synthesis.
Caption: Simplified mechanism of the Gewald reaction.
References
Common side reactions in the synthesis of 4-Aminothiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminothiophene-2-carbonitrile. The guidance focuses on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a suitable ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.
Q2: I am observing a significant amount of a byproduct that is not my desired this compound. What is it likely to be?
A2: The most common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate, which is formed from the initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile.[1][2] This dimer is a six-membered hexa-1,3-diene derivative.[2] In some cases, this byproduct can be the major product if the reaction conditions are not optimized.
Q3: What are the key reaction parameters that I should control to minimize side product formation?
A3: To minimize the formation of the dimer and other side products, you should carefully control the reaction temperature, the choice of base and solvent, and the rate of addition of reagents.[1] Suboptimal temperatures, for instance, can either lead to a sluggish reaction or promote the formation of side products.
Q4: My reaction has a low yield, but I don't see significant byproduct formation on my TLC. What could be the issue?
A4: A low yield without significant byproduct formation could indicate an incomplete reaction. This may be due to several factors, including inefficient Knoevenagel-Cope condensation, poor solubility or reactivity of the elemental sulfur, or steric hindrance from your starting materials. It is also possible that the product has poor solubility in the reaction solvent and has precipitated out without going on to react.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Major Side Product
Possible Cause: The primary cause is often the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization reaction to form the thiophene ring.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can favor the dimerization side reaction. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 60°C) to find the optimal balance between a reasonable reaction rate and minimal side product formation.[1]
-
Select an Appropriate Base: The choice of base is critical. Amine bases like morpholine, piperidine, or triethylamine are commonly used. Morpholine is often effective as it can help to dissolve elemental sulfur by forming reactive polysulfides.[1] The optimal base may be substrate-dependent, so screening different bases can be beneficial.
-
Choose a Suitable Solvent: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they can enhance the condensation of the intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a key consideration.
-
Control Reagent Addition: A slow, controlled addition of the base or one of the reactants can sometimes help to minimize the concentration of the α,β-unsaturated nitrile intermediate at any given time, thus reducing the rate of dimerization.
-
Consider a Two-Step Procedure: If optimizing the one-pot reaction is unsuccessful, a two-step approach can be effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base to form the desired 2-aminothiophene.
Issue 2: The Reaction Stalls or Proceeds Very Slowly
Possible Cause: This issue often points to a problem with the initial Knoevenagel-Cope condensation step or with the activation of the elemental sulfur.
Troubleshooting Steps:
-
Verify the Knoevenagel-Cope Condensation: To confirm that the initial condensation is occurring, you can run a small-scale reaction with just the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Enhance Sulfur Solubility and Reactivity:
-
Ensure the chosen solvent is appropriate for dissolving sulfur. As mentioned, polar solvents like ethanol or DMF are often good choices.[1]
-
Gently heating the reaction mixture (e.g., to 40-60°C) can improve the reactivity of sulfur. However, be mindful that excessive heat can promote side reactions.[1]
-
The use of a base like morpholine that can act as a sulfur-activating agent can be beneficial.[1]
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of byproducts.
Data Presentation
The following table summarizes the influence of key reaction parameters on the yield of this compound and the formation of the primary side product, the dimer of the α,β-unsaturated nitrile intermediate. The data presented is a qualitative summary based on literature findings.
| Parameter | Condition | Expected Outcome for this compound Yield | Likelihood of Dimer Formation |
| Temperature | Too Low (e.g., < RT) | Low (slow reaction rate) | Low |
| Optimal (e.g., RT - 60°C) | High | Moderate (can be minimized with other optimal conditions) | |
| Too High (e.g., > 80°C) | Decreased | High | |
| Base | Weak Base | Low (inefficient condensation) | Low |
| Strong Amine Base (e.g., Morpholine, Piperidine) | High | Moderate (highly dependent on other conditions) | |
| Stoichiometric Amount | Generally higher yields | Can be higher if not optimized | |
| Solvent | Non-polar | Low (poor sulfur solubility) | Variable |
| Polar (e.g., Ethanol, DMF) | High | Moderate (can be managed with temperature control) |
Experimental Protocols
Representative Protocol for the Synthesis of 4-Aryl-2-aminothiophene-3-carbonitrile Derivatives (Adapted for this compound)
This protocol is a general guideline adapted from the synthesis of structurally similar 4-aryl-2-aminothiophene-3-carbonitrile derivatives and should be optimized for the specific synthesis of this compound.
Materials:
-
Appropriate carbonyl precursor (e.g., mercaptoacetone for the synthesis of 4-methyl-2-aminothiophene-3-carbonitrile)
-
Malononitrile
-
Elemental Sulfur
-
Base (e.g., Morpholine or Piperidine)
-
Solvent (e.g., Ethanol or DMF)
-
Dichloromethane (for workup)
-
Methanol (for recrystallization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the carbonyl compound (1.0 eq.), malononitrile (1.0-1.2 eq.), and elemental sulfur (1.1-1.2 eq.) in the chosen solvent (e.g., ethanol).
-
Addition of Base: Slowly add the base (e.g., morpholine, 1.0-1.2 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a predetermined optimal temperature (e.g., 50-60°C) and stir for the required time (typically 2-8 hours). Monitor the progress of the reaction by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization.[3][4] Dissolve the crude solid in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway to this compound and the competing dimerization side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 4-Aminothiophene-2-carbonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aminothiophene-2-carbonitrile by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid sample of this compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which induces the formation of pure crystals of the desired compound while the impurities remain dissolved in the surrounding solution (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. This differential solubility is crucial for achieving a high recovery of the purified product. Additionally, the solvent should not react with the compound and should be easily removable from the final crystals. Common solvents to consider for 2-aminothiophene derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][2] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.
Q3: What are the common impurities found in crude this compound?
A3: Impurities can originate from starting materials, byproducts of the synthesis reaction, or subsequent degradation. In the context of the Gewald synthesis, a common route to 2-aminothiophenes, impurities may include unreacted starting materials (ketones/aldehydes, active methylene nitriles), elemental sulfur, and side-products from competing reactions.[1]
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system can be very effective, especially when no single solvent meets all the criteria. In this method, this compound should be soluble in one solvent (the "good" solvent) at all temperatures and insoluble in the other (the "bad" solvent). The impure solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example for similar compounds is a mixture of ethyl acetate and hexanes.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used, resulting in an unsaturated solution.- The cooling process was too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Re-evaluate the solvent choice; consider a less polar solvent or a solvent mixture. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.- The presence of significant impurities can lower the melting point of the compound. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool slowly.- Try a solvent with a lower boiling point.- Use a larger volume of solvent to reduce the saturation level. |
| Colored Crystals | - The presence of colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.- Minimize the amount of solvent used for dissolution.- Heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified this compound.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful when a suitable single solvent cannot be identified. A common pair for similar compounds is ethyl acetate ("good" solvent) and hexanes ("bad" solvent).
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethyl acetate)
-
"Bad" solvent (e.g., hexanes)
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
Decolorization and Hot Filtration (if necessary): Follow steps 3 and 4 from Protocol 1 if needed.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexanes) dropwise with swirling until the solution becomes faintly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from Protocol 1, using the "bad" solvent or a mixture of the two solvents (with a higher proportion of the "bad" solvent) for washing the crystals.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for common issues in the recrystallization of this compound.
References
Technical Support Center: Overcoming Dimerization in 2-Aminothiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dimerization issues during the synthesis of 2-aminothiophenes, particularly via the Gewald reaction.
FAQs: Understanding and Identifying Dimerization
Q1: What is the dimerization problem in 2-aminothiophene synthesis?
A1: In the context of the Gewald reaction, a common and often significant side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel condensation). This dimerization competes with the desired sulfur addition and cyclization, leading to a reduced yield of the target 2-aminothiophene and the formation of a six-membered diene byproduct.[1][2] This side reaction is highly dependent on the specific reaction conditions.[1][2]
Q2: How can I identify if dimerization is occurring in my reaction?
A2: Dimer formation can be suspected if you observe a significant amount of a byproduct with a molecular weight that is double that of your α,β-unsaturated nitrile intermediate. This can be initially assessed by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For definitive identification, isolation of the byproduct and characterization by NMR and IR spectroscopy is necessary.
Q3: What are the typical spectroscopic signatures of the dimer byproduct?
A3: While specific shifts will vary depending on the starting materials, you can generally expect the following:
-
¹H NMR: The spectrum will be more complex than that of the desired 2-aminothiophene. Look for the absence of the characteristic broad singlet for the -NH₂ protons of the 2-aminothiophene (typically around 4.5–7.0 ppm) and the appearance of multiple signals in the aliphatic and olefinic regions.
-
¹³C NMR: The spectrum will show a greater number of signals than expected for the 2-aminothiophene. Key indicators include the absence of the characteristic carbon signals for the thiophene ring and the presence of signals corresponding to a cyclohexadiene-like structure.
-
IR Spectroscopy: Look for a strong nitrile (-C≡N) stretch, typically around 2200-2250 cm⁻¹. The spectrum will lack the characteristic N-H stretching bands of the primary amino group of the 2-aminothiophene.
Troubleshooting Guide: Minimizing Dimer Formation
This guide provides a systematic approach to troubleshooting and minimizing the formation of the dimer byproduct in the Gewald synthesis.
Issue 1: Low Yield of 2-Aminothiophene and a Significant Amount of an Unidentified Byproduct
Potential Cause: Favorable conditions for the dimerization of the α,β-unsaturated nitrile intermediate.
Solutions:
-
Temperature Optimization: High temperatures can accelerate the dimerization reaction.
-
Recommendation: Screen a range of lower temperatures (e.g., room temperature, 40°C, 50°C) to find the optimal balance between the rate of the desired reaction and the suppression of dimer formation.[3]
-
-
Controlled Addition of Base: The base catalyzes both the initial condensation and the subsequent dimerization. A high local concentration of the base can promote dimerization.
-
Recommendation: Instead of adding the base all at once, try a slow, dropwise addition of the base to the reaction mixture over a period of time. This maintains a low, steady concentration of the base, favoring the desired reaction pathway.
-
-
Solvent Selection: The polarity of the solvent can influence the relative rates of the desired cyclization and the undesired dimerization.
-
Recommendation: Polar solvents like ethanol, methanol, or DMF are commonly used and can enhance the solubility and reactivity of sulfur.[3] If dimerization is problematic, consider screening different solvents. In some cases, a mixture of solvents (e.g., THF/water) has been shown to suppress byproduct formation.
-
-
Reactant Concentration: High concentrations of the reactants, particularly the α,β-unsaturated nitrile intermediate, can favor the bimolecular dimerization reaction.
-
Recommendation: Try running the reaction at a lower concentration (e.g., 0.05 M) to disfavor the dimerization pathway.
-
Quantitative Data on Reaction Conditions:
The following table summarizes the impact of different bases and solvents on the yield of the desired 2-aminothiophene. While this data does not directly quantify the dimer, higher yields of the desired product generally indicate more effective suppression of side reactions, including dimerization.
| Carbonyl Compound | Active Methylene | Sulfur | Base (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | 1 equiv | Piperidinium borate (20) | EtOH/H₂O (9:1) | 100 | 25 min | 96 | [4] |
| Cyclohexanone | Malononitrile | 1 equiv | Piperidinium borate (20) | EtOH/H₂O (9:1) | 70 | 3 h | 84 | [4] |
| Cyclohexanone | Malononitrile | 1 equiv | Pyrrolidinium borate (20) | EtOH/H₂O (9:1) | 100 | 30 min | 85 | [4] |
| Cyclohexanone | Malononitrile | 1 equiv | Morpholinium borate (20) | EtOH/H₂O (9:1) | 100 | 90 min | 74 | [4] |
| Cyclohexanone | Malononitrile | 1.1 equiv | CaO (100) | Ethanol | Reflux | 2.5 h | 94 | [2] |
| Cyclopentanone | Malononitrile | 1.1 equiv | CaO (100) | Ethanol | Reflux | 2.5 h | 92 | [2] |
Issue 2: Dimer is the Major Product
Potential Cause: The reaction conditions strongly favor the "redesigned Gewald procedure," which intentionally produces the six-membered ring dimer.[1]
Solutions:
-
Advanced Technique: Recyclization of the Dimer: It has been reported that under suitable reaction conditions, the isolated dimer can be converted back to the desired 2-aminothiophene.[1][2]
-
Protocol: While a detailed, universal protocol is not available and would require optimization for your specific substrate, the principle involves treating the isolated dimer with elemental sulfur and a base in a suitable solvent. The conditions would likely be similar to a standard Gewald reaction, but starting with the dimer instead of the initial carbonyl and nitrile. This process is essentially a thermodynamically driven rearrangement to the more stable aromatic thiophene ring.
-
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis with Minimized Dimerization
This protocol incorporates best practices to disfavor dimer formation.
Materials:
-
Ketone or aldehyde (1 equivalent)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equivalents)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.
-
Add the chosen solvent to the flask.
-
Begin stirring the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Slowly add the base to the reaction mixture dropwise over a period of 30-60 minutes using a dropping funnel.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Alternative Dimer-Free Synthesis: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides an alternative route to substituted thiophenes that avoids the α,β-unsaturated nitrile intermediate prone to dimerization. This method is particularly useful for the synthesis of 3-hydroxy- or 3-aminothiophene-2-carboxylic acid derivatives.[5]
Materials:
-
β-ketoester or β-ketonitrile (1 equivalent)
-
Thioglycolic acid or its ester (1 equivalent)
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Alcohol (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester or β-ketonitrile in the chosen alcohol.
-
Add the base to the solution and stir until it is fully dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add the thioglycolic acid or its ester to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Gewald Reaction: Dimerization vs. Cyclization
References
Technical Support Center: Optimizing Catalyst Conditions for the Gewald Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst conditions in the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald reaction, focusing on catalyst and reaction condition optimization.
Issue: Low or No Product Yield
This is one of the most common problems in the Gewald reaction. The following questions will help you diagnose and solve the issue.
Q1: Is the initial Knoevenagel condensation proceeding as expected?
The first step of the Gewald reaction is a Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[1] If this step fails, the reaction will not proceed.
-
How to check: Run a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the condensed product by TLC or LC-MS.[1]
-
Troubleshooting:
-
Catalyst Choice: The base is a critical catalyst for this step. For less reactive ketones, a stronger base might be necessary. Consider screening common bases like piperidine, morpholine, or triethylamine.[2]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[2]
-
Q2: Are the sulfur addition and cyclization steps efficient?
If the initial condensation is successful but the final product yield is low, the issue may lie in the subsequent sulfur addition and cyclization steps.
-
Troubleshooting:
-
Reaction Temperature: The temperature influences the rate of sulfur addition and cyclization. While some reactions work at room temperature, others require heating (typically 40-60 °C).[1][2] A temperature that is too low can lead to a slow reaction, while excessively high temperatures can cause side reactions.[1][2] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]
-
Solvent Selection: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[2]
-
Sulfur Purity: Ensure you are using high-purity elemental sulfur.
-
Q3: Could side reactions be consuming your starting materials or intermediates?
Side reactions can significantly lower the yield of the desired 2-aminothiophene.
-
Possible Side Reactions:
-
Dimerization/Polymerization: Starting materials or the α,β-unsaturated nitrile intermediate can undergo self-condensation.[2]
-
-
Mitigation Strategies:
Q4: Is steric hindrance a factor with your substrates?
Sterically hindered ketones may react poorly under standard conditions.[2]
-
Troubleshooting:
-
Two-step Procedure: Isolate the α,β-unsaturated nitrile from the Knoevenagel condensation first, and then react it with sulfur and base in a separate step.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[2][3]
-
A logical troubleshooting workflow for low yield is presented in the diagram below.
References
Technical Support Center: Synthesis of 4-Aminothiophene-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Aminothiophene-2-carbonitrile, with a particular focus on the impact of solvent selection. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Gewald reaction.
Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes related to the solvent?
A1: Low or no yield in the Gewald synthesis can often be attributed to solvent-related issues. Here are the primary aspects to consider:
-
Poor Sulfur Solubility: Elemental sulfur must be at least partially solubilized to react. Polar solvents like Dimethylformamide (DMF), ethanol, and methanol are generally effective at solubilizing sulfur to a greater extent than non-polar solvents.[1] If you are using a less polar solvent, consider switching to one of these options.
-
Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation.[2][3] This step is base-catalyzed and its rate can be influenced by the solvent. Polar aprotic solvents can enhance the reactivity of the base and the nucleophile, potentially speeding up this initial condensation.
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure your chosen solvent has a boiling point that is compatible with the required reaction temperature (typically 40-70 °C).[4] Using a solvent with too low a boiling point may prevent the reaction from reaching the necessary activation energy.
Q2: I am observing a significant amount of side products and impurities. Can the solvent be the cause?
A2: Yes, the choice of solvent can influence the formation of byproducts.
-
Side Reactions: Inappropriate solvent choice can promote side reactions. For instance, using a reactive solvent that can participate in the reaction is not advisable.
-
Purification Difficulties: The solvent can impact the ease of product isolation. If the product is highly soluble in the reaction solvent, it may be difficult to precipitate or crystallize, leading to lower isolated yields and the co-precipitation of impurities. Consider using a solvent from which the product will readily crystallize upon cooling. Ethanol and methanol are often good choices for recrystallization.[1]
Q3: What is the difference between using a polar protic and a polar aprotic solvent for this synthesis?
A3: The proticity of the solvent can have a significant impact on the reaction.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5][6] They are effective at solvating both cations and anions. In the Gewald reaction, they can help to solubilize the elemental sulfur and the base. However, they can also form hydrogen bonds with the nucleophile, which can sometimes reduce its reactivity.[5]
-
Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds.[5][7] They are good at solvating cations but less effective at solvating anions. This can leave the anionic nucleophiles more "naked" and reactive, potentially increasing the reaction rate.[5]
The optimal choice depends on the specific substrates and reaction conditions. For the Gewald reaction, both types of polar solvents have been used successfully.
Q4: Can water be used as a solvent for the synthesis of this compound?
A4: Yes, water has been explored as a green solvent for the Gewald reaction.[3] Often, these reactions are facilitated by the use of a catalyst or sonication to overcome the low solubility of the organic reactants and sulfur in water.[3] One study found that a mixture of ethanol and water (9:1) provided an excellent yield in a shorter time compared to water alone.[8]
Solvent Effects on Reaction Outcome: A Comparative Overview
The selection of a solvent is a critical parameter in the synthesis of this compound. The following table summarizes the reported effects of different solvents on the reaction yield and time. Please note that direct comparison can be challenging as other reaction parameters (temperature, base, concentration) may vary between studies.
| Solvent | Type | Typical Yield (%) | Typical Reaction Time | Notes |
| Ethanol | Polar Protic | 70-85% | 6-12 hours | A commonly used and effective solvent.[9] Good for both reaction and subsequent recrystallization. |
| Methanol | Polar Protic | Good | Longer than EtOH/H₂O | Similar to ethanol, an effective protic solvent. |
| DMF | Polar Aprotic | Good | 6-12 hours | Excellent at dissolving reactants and sulfur.[9] Can be difficult to remove during workup. |
| THF | Polar Aprotic | Good | 6-12 hours | A viable polar aprotic option.[9] |
| Ethanol/Water (9:1) | Polar Protic | Excellent (up to 96%) | ~25 minutes | Reported to be a highly efficient green solvent system with a suitable catalyst.[8] |
| Water | Polar Protic | Lower | Longer | Can be used as a green solvent, often with catalysts or ultrasound.[3][8] |
| Solvent-Free | - | Moderate to Good | Varies | Often utilizes mechanochemistry (ball milling) or microwave irradiation.[10] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of 4-aminothiophene derivatives, illustrating the use of different solvents.
Protocol 1: General Synthesis in Ethanol (Conventional Heating)
This protocol describes a typical one-pot Gewald synthesis using ethanol as the solvent.
Materials:
-
Carbonyl compound (e.g., a ketone or aldehyde) (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine or triethylamine) (1.0 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, malononitrile, elemental sulfur, and ethanol.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
The crude product can be purified by recrystallization from ethanol.[4]
Protocol 2: Catalytic Synthesis in Ethanol/Water
This protocol utilizes a catalytic amount of a base in a green solvent mixture.
Materials:
-
Ketone (1 equiv)
-
Malononitrile (1 equiv)
-
Sulfur (1 equiv)
-
Piperidinium borate (20 mol%)
-
Ethanol/Water (9:1)
Procedure:
-
In a suitable reaction vessel, combine the ketone, malononitrile, sulfur, and piperidinium borate.
-
Add the ethanol/water (9:1) solvent mixture.
-
Stir the mixture at 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.[8]
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Gewald reaction.
Caption: General experimental workflow for the Gewald synthesis.
Solvent Property Influence Diagram
This diagram illustrates the logical relationship between key solvent properties and their impact on the reaction outcome.
Caption: Influence of solvent properties on reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. quora.com [quora.com]
- 8. d-nb.info [d-nb.info]
- 9. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
Temperature optimization for the synthesis of substituted 2-aminothiophenes
Technical Support Center: Synthesis of Substituted 2-Aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-aminothiophenes, with a specific focus on temperature optimization for the Gewald reaction.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of 2-aminothiophenes, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is very low or non-existent. What is the first thing I should check regarding temperature?
A1: The most critical initial step is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] This step is catalyzed by a base and can be temperature-dependent. If this condensation fails, the subsequent cyclization to form the thiophene ring cannot occur.
-
Initial Temperature Check: While some Gewald reactions can proceed at room temperature, many require heating to initiate the condensation.[1] If you are running the reaction at room temperature without success, a modest increase in temperature (e.g., to 40-60 °C) is a primary troubleshooting step.[2] Conversely, for highly reactive substrates, excessive initial heat might promote side reactions.
Q2: I've confirmed the initial condensation is working, but the final 2-aminothiophene yield is still poor. How should I approach temperature optimization?
A2: Suboptimal temperature during the sulfur addition and cyclization phase is a common cause of low yield. A systematic approach is recommended:
-
Temperature Screening: The optimal temperature is highly substrate-dependent. It is advisable to screen a range of temperatures, for example, room temperature, 45 °C, and 70 °C, to identify the ideal condition for your specific reactants.[1]
-
Low Temperature Issues: A temperature that is too low can lead to a sluggish or incomplete reaction.[1] You may observe unreacted starting materials or the stable α,β-unsaturated nitrile intermediate (from the Knoevenagel condensation) in your crude mixture.[2]
-
High Temperature Issues: A temperature that is too high can cause the formation of side products, such as dimers of the nitrile intermediate, or lead to decomposition, reducing the overall yield.[1][2]
Q3: Can the choice of solvent affect my temperature optimization strategy?
A3: Absolutely. The solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure. Furthermore, solvent polarity influences the solubility and reactivity of elemental sulfur.[2]
-
Solvent and Temperature Interaction: Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of sulfur and facilitate the reaction.[1][2] For instance, an optimal temperature of 60 °C was identified using DMF as the solvent in one study.[3] If you need to run the reaction at a higher temperature (e.g., 80-100 °C), you must select a solvent with a sufficiently high boiling point.
Q4: My reaction mixture is turning dark, and purification is difficult. Could this be related to the reaction temperature?
A4: Yes, excessive heat is a common reason for the formation of complex byproducts and discoloration of the reaction mixture. High temperatures can promote polymerization or decomposition of reactants and intermediates.[2] If you observe this, consider reducing the temperature or shortening the reaction time. Monitoring the reaction progress closely using Thin Layer Chromatography (TLC) can help you determine the point of maximum product formation before significant degradation occurs.
Q5: Are there alternatives to conventional heating for temperature control?
A5: Yes, alternative energy sources can be effective and sometimes superior to conventional heating.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, particularly for challenging or sterically hindered substrates.[2][4]
-
Ultrasonic Activation: Sonification has also been used to promote the Gewald reaction, sometimes in greener solvents like water at elevated temperatures (e.g., 70 °C).[5][6]
Data Presentation: Temperature Effects on Yield
The following table summarizes results from various studies, illustrating the impact of temperature and other conditions on the yield of substituted 2-aminothiophenes.
| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Ketones | Malonodinitrile | Sodium Polysulfides | Water | 70 °C (Ultrasound) | 0.5 - 1 | 42 - 90 | [6] |
| Various Ketones | Ethyl Cyanoacetate | L-Proline (10 mol%) | DMF | 60 °C | Not Specified | up to 84 | [3] |
| 2,5-Dihydroxy-1,4-dithiane | Ethyl Cyanoacetate | Functionalized Fiber | Water | 80 °C | Not Specified | 92 | [5] |
| Various Ketones | Malonodinitrile / Ethyl Cyanoacetate | Triethylamine | Water | Room Temp | Not Specified | 75 - 98 | [5] |
| Cyclohexanone | Malonodinitrile | Piperidinium Borate (20 mol%) | EtOH/H₂O | Room Temp | 24 | Traces | [7] |
| Cyclohexanone | Malonodinitrile | Piperidinium Borate (20 mol%) | EtOH/H₂O | 100 °C | 0.33 | 96 | [7] |
Experimental Protocols
General Experimental Protocol for One-Pot Gewald Synthesis
This protocol provides a general guideline for the synthesis of 2-aminothiophenes and may require optimization for specific substrates.[2]
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Solvent Addition: Add a suitable polar solvent (e.g., ethanol, methanol, or DMF) in sufficient volume to ensure proper mixing.
-
Base/Catalyst Addition: Introduce the base or catalyst (e.g., morpholine, triethylamine, or L-proline) in a catalytic amount (typically 10-20 mol%).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. Begin with room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the temperature in the synthesis of 2-aminothiophenes.
Caption: Workflow for temperature optimization in 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions for Thiophenes
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the multicomponent synthesis of thiophenes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yielding Gewald reaction, it's best to start with the fundamentals of the reaction setup and reagents.
-
Reagent Purity: Ensure the purity of your starting materials, particularly the ketone/aldehyde and the active methylene nitrile. Impurities can significantly hinder the reaction progress.
-
Initial Condensation: The first step of the Gewald reaction is a Knoevenagel condensation. You can verify if this step is proceeding correctly by running a small-scale reaction with just the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the condensed product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]
-
Reaction Conditions: Double-check that the reaction temperature, solvent, and base are appropriate for your specific substrates. These factors are critical for the subsequent sulfur addition and cyclization steps.[1]
Q2: I've confirmed the initial Knoevenagel condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: If the initial condensation is successful, the issue likely lies in the sulfur addition or the cyclization phase. Several factors can influence these steps:
-
Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote the formation of side products. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your substrates.[1]
-
Incorrect Solvent: The polarity of the solvent plays a crucial role. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key consideration.[1]
-
Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization, thereby reducing the yield of the 2-aminothiophene.[1] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]
Q3: How does the choice of base affect the reaction yield, and what are some alternatives to common amine bases?
A3: The base is a critical component in the Gewald reaction, as it not only catalyzes the initial condensation but also activates the elemental sulfur.
-
Amine Bases: Morpholine is frequently cited as a highly effective base due to its ability to dissolve sulfur and form reactive polysulfide agents.[2] Piperidine and triethylamine are also commonly used. However, the optimal base can be dependent on the specific substrates.[1]
-
Catalytic vs. Stoichiometric Amounts: While stoichiometric amounts of base are often used, studies have shown that catalytic amounts can also be effective, especially under solvent-free conditions or with high-speed ball milling.[3]
-
Inorganic Bases: In some variations of the Gewald reaction, inorganic bases have been successfully employed, which can simplify the workup and purification process.[1][4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows only starting materials.
-
The isolated yield is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | Verify the purity and reactivity of starting materials. Use freshly distilled or purified reagents if necessary. |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 25°C, 50°C, 80°C) to find the optimal condition for your specific substrates.[1] |
| Ineffective Base | The choice of base is crucial. Experiment with different bases such as morpholine, triethylamine, or piperidine.[1][2] Consider using an inorganic base as an alternative.[1][4] |
| Poor Sulfur Solubility | Ensure the chosen solvent can adequately dissolve elemental sulfur. Morpholine is known to aid in sulfur dissolution.[2] |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on the TLC plate in addition to the desired product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dimerization of Intermediate | The α,β-unsaturated nitrile intermediate can dimerize.[1] To minimize this, try lowering the reaction temperature or adjusting the rate of reagent addition. |
| Polymerization | Starting materials or intermediates may polymerize under certain conditions. Adjusting the concentration of reactants or changing the solvent can help mitigate this.[5] |
| Unreacted Intermediates | The presence of the Knoevenagel-Cope intermediate indicates slow sulfur addition or cyclization. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[5] |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of the Gewald reaction.
Table 1: Effect of Different Bases on Gewald Reaction Yield (Reaction of cyclohexanone, malononitrile, and sulfur)
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 20 | 50 | 2 | 85 |
| Piperidine | 20 | 50 | 2 | 78 |
| Triethylamine | 20 | 50 | 2 | 72 |
| Sodium Bicarbonate | - | - | - | No product |
| Potassium Carbonate | - | - | - | No product |
| Sodium Hydroxide | - | - | - | No product |
Data adapted from studies on solvent-free high-speed ball milling conditions and solution-based reactions.[3]
Table 2: Effect of Different Solvents on Gewald Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 3 | 88 |
| Methanol | Reflux | 3 | 82 |
| DMF | 80 | 3 | 75 |
| Acetonitrile | Reflux | 3 | 65 |
| Toluene | Reflux | 3 | 50 |
Yields are illustrative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Gewald Synthesis of 2-Aminothiophenes
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).[1]
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, 20-30 mL for a 10 mmol scale) and the base (e.g., morpholine, 10-20 mol%).[5]
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 40-50 °C).[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup:
-
Purification: Purify the residue by recrystallization (e.g., from ethanol or a mixture of ethyl acetate and hexanes) or by silica gel column chromatography.[5]
Visualizations
Caption: A general troubleshooting workflow for low yields.
Caption: Simplified pathway of the Gewald multicomponent reaction.
References
Technical Support Center: Purification of Gewald Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of elemental sulfur from Gewald reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is there elemental sulfur in my Gewald reaction product?
Elemental sulfur is a key reactant in the Gewald reaction. Often, a slight excess is used to ensure the reaction goes to completion. Due to its variable solubility in common organic solvents, any unreacted sulfur can precipitate or co-crystallize with the desired 2-aminothiophene product during workup and purification, leading to contamination.
Q2: What are the common methods for removing elemental sulfur?
There are several effective methods for removing elemental sulfur from organic reaction mixtures. The choice of method depends on the scale of your reaction, the solubility properties of your product, and the level of purity required. The most common techniques include:
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Recrystallization: A straightforward method that relies on the differential solubility of the product and sulfur in a chosen solvent system.
-
Chemical Wash: Treating the crude product with a reagent that reacts with elemental sulfur to form a water-soluble salt that can be easily removed in an aqueous workup. The most common method is a sodium sulfite wash.
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Adsorption: Using a solid adsorbent like activated carbon or activated copper to physically remove dissolved sulfur.
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Column Chromatography: A standard purification technique that can separate the product from sulfur based on their different affinities for the stationary phase.
Q3: Can I just ignore the sulfur impurity?
It is highly recommended to remove elemental sulfur. Its presence can interfere with subsequent reactions, poison catalysts, and lead to inaccurate analytical data (e.g., in NMR and mass spectrometry). For applications in drug development, achieving high purity is critical.
Q4: Are there any safety concerns when working with these removal methods?
Yes, always follow standard laboratory safety procedures.
-
When performing recrystallizations with flammable organic solvents like toluene or xylene, work in a well-ventilated fume hood and avoid open flames.
-
Sodium sulfite solutions are basic and can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Activated copper powder can be a flammable solid. Handle with care and avoid creating dust.
Troubleshooting Guides
Issue 1: Yellow, crystalline solid that is difficult to purify by simple recrystallization.
This is a classic sign of elemental sulfur contamination. Sulfur often co-crystallizes with the desired 2-aminothiophene product, making purification by recrystallization alone challenging.
Troubleshooting Steps:
-
Confirm Sulfur Presence: A simple TLC analysis can often help. Elemental sulfur typically has a high Rf value and appears as a distinct spot. A melting point determination of the crude product may also show a broad range or a melting point close to that of sulfur (around 115-120 °C).
-
Employ a Chemical Wash: Before attempting further recrystallization, perform a sodium sulfite wash. This will chemically convert the elemental sulfur into water-soluble sodium thiosulfate.
-
Optimize Recrystallization: If you still need to recrystallize after the chemical wash, choose a solvent system where the solubility of your product and any remaining impurities differs significantly with temperature. Toluene and ethanol are often good starting points.
Issue 2: Product "oils out" or forms an intractable gum during workup.
This can be caused by the presence of polysulfides or other side products from the Gewald reaction, in addition to elemental sulfur.
Troubleshooting Steps:
-
Initial Aqueous Wash: Begin your workup by washing the organic layer with water to remove any water-soluble impurities.
-
Sodium Sulfite Wash: Proceed with the sodium sulfite wash as described in the experimental protocols below. This will help break down polysulfides as well as remove elemental sulfur.
-
Solvent Exchange: If the product is still oily, consider a solvent exchange. After the aqueous workup, remove the initial organic solvent under reduced pressure and redissolve the residue in a different solvent that is more suitable for crystallization.
-
Trituration: If crystallization is still difficult, try triturating the oil with a solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). This can often induce solidification.
Data Presentation
The following table summarizes the effectiveness of different sulfur removal techniques. The data is compiled from various literature sources and should be used as a general guide. Actual results may vary depending on the specific substrate and reaction conditions.
| Method | Principle of Operation | Typical Product Yield | Purity Improvement | Key Advantages | Key Disadvantages |
| Recrystallization | Differential solubility | 70-90% | Moderate to High | Simple, widely applicable | Can be ineffective if sulfur co-crystallizes, potential for product loss in mother liquor |
| Sodium Sulfite Wash | Chemical conversion to soluble Na₂S₂O₃ | 85-95% | High | Efficient for large amounts of sulfur, easily integrated into workup | Requires a basic aqueous wash, potential for side reactions with sensitive functional groups |
| Activated Carbon | Adsorption | 80-90% | Moderate | Good for removing trace amounts of sulfur and colored impurities | Can adsorb the desired product, leading to yield loss |
| Activated Copper | Chemical reaction to form copper sulfide | 80-95% | High | Very effective for complete sulfur removal | Requires preparation of activated copper, potential for product loss on the solid support |
| Column Chromatography | Differential adsorption | 60-85% | Very High | Provides high purity, separates other impurities as well | Can be time-consuming and require large volumes of solvent |
Experimental Protocols
Protocol 1: Sodium Sulfite Wash for Elemental Sulfur Removal
This protocol describes the chemical removal of elemental sulfur from an organic solution during a standard workup procedure.
Materials:
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Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
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Saturated aqueous solution of sodium sulfite (Na₂SO₃).
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Water.
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Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Separatory funnel.
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Erlenmeyer flask.
-
Standard laboratory glassware.
Procedure:
-
Initial Dilution: After the Gewald reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
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Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove any water-soluble byproducts. Separate the layers.
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Sulfite Wash: Add the saturated sodium sulfite solution to the organic layer in the separatory funnel. The volume of the sulfite solution should be approximately one-third to one-half the volume of the organic layer.
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Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup. The elemental sulfur will react with the sodium sulfite to form sodium thiosulfate, which is soluble in the aqueous layer.
-
Reaction: S₈(s) + 8 Na₂SO₃(aq) → 8 Na₂S₂O₃(aq)
-
-
Separation: Allow the layers to separate completely. The aqueous layer may appear cloudy due to the dissolved sodium thiosulfate. Drain the aqueous layer.
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Repeat (Optional): If a large amount of sulfur was present, a second wash with fresh sodium sulfite solution may be beneficial.
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Final Washes: Wash the organic layer with water, followed by a wash with brine to aid in the removal of dissolved water.
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Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of elemental sulfur.
Protocol 2: Purification using Activated Copper Powder
This method is effective for removing trace to moderate amounts of elemental sulfur.
Materials:
-
Crude product containing sulfur.
-
Activated copper powder (can be prepared by washing copper powder with dilute HCl, followed by water, ethanol, and then ether to dry).
-
A suitable organic solvent for the product.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a cotton plug in a pipette).
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Addition of Copper: Add the activated copper powder to the solution. A general guideline is to use a 2-3 fold excess by weight of copper relative to the estimated amount of sulfur.
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Stirring: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours. The progress can be monitored by TLC. The copper will turn black as it reacts with sulfur to form copper sulfide.
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Filtration: Once the sulfur has been consumed (as indicated by TLC or the cessation of copper color change), filter the mixture to remove the copper and copper sulfide.
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Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
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Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Workflow for Sulfur Removal using Sodium Sulfite Wash
Caption: Workflow for removing elemental sulfur using a sodium sulfite wash.
Decision Tree for Choosing a Sulfur Removal Method
Caption: Decision tree to guide the selection of a suitable sulfur removal method.
Technical Support Center: Characterization of Impurities in 4-Aminothiophene-2-carbonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and mitigation of impurities during the synthesis of 4-Aminothiophene-2-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is complete, but the yield of this compound is significantly lower than expected, and the TLC shows multiple spots. What are the likely impurities?
A1: Low yields and a complex reaction mixture are common challenges in the Gewald synthesis. The primary impurities to investigate are:
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Unreacted Starting Materials: Incomplete conversion will result in the presence of the initial ketone/aldehyde and the active methylene nitrile (e.g., malononitrile) in your crude product.
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Knoevenagel Condensation Intermediate: The reaction may stall after the initial condensation, leaving the α,β-unsaturated nitrile as a major component.
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Sulfur-Linked Dimer: A significant byproduct, particularly when using organic bases like triethylamine or morpholine, is a sulfur-linked dimer.[1] This impurity is formed from the reaction of two molecules of the thiophene precursor.
-
Thermal Degradation Products: Conducting the reaction at temperatures above the optimal range (e.g., > 60°C) can lead to the formation of various unidentified side products.[1]
Q2: I have a high molecular weight impurity detected by LC-MS. How can I confirm if it is the sulfur-linked dimer and how can I prevent its formation?
A2: A high molecular weight species is often the dimeric byproduct.
-
Characterization:
-
LC-MS: The molecular ion peak will be significantly higher than that of the desired product. For this compound derived from a simple ketone, the dimer's mass will be roughly double that of the product.
-
¹H NMR: The spectrum of the crude product may appear complex. Key indicators of the dimer are the suppression or absence of the expected signal for the C5 proton of the thiophene ring and the presence of complex aliphatic or aromatic signals.
-
-
Prevention Strategies:
-
Base and Solvent System: The choice of base is critical. Switching from an organic base to an inorganic base such as sodium bicarbonate (NaHCO₃) in a tetrahydrofuran (THF)/water solvent system has been shown to effectively suppress dimer formation.[1]
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Temperature Control: Maintain a reaction temperature between 35–40°C. Exceeding this range can promote the formation of the dimer and other byproducts.[1]
-
Controlled Addition of Base: A slow, dropwise addition of the base can help to moderate the reaction rate and minimize the formation of side products.
-
Q3: My purified product remains off-white or yellow, even after recrystallization. What is causing this discoloration?
A3: A persistent color is typically due to residual elemental sulfur or highly conjugated, colored byproducts.
-
Troubleshooting Residual Sulfur:
-
Scavenging: The addition of a small amount of triphenylphosphine (approximately 10 mol%) near the end of the reaction can help to consume any remaining elemental sulfur.[1]
-
Washing: Thoroughly wash the crude solid with a solvent in which sulfur has some solubility but the product is insoluble.
-
-
Troubleshooting Colored Byproducts:
-
If the color persists, it is likely due to a conjugated impurity. Purification via column chromatography is often more effective than recrystallization for removing such impurities.
-
Q4: How can I ensure the initial Knoevenagel condensation is complete before the addition of sulfur?
A4: An incomplete Knoevenagel condensation is a common source of unreacted starting materials in the final product.
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Reaction Monitoring: Before adding elemental sulfur, monitor the progress of the condensation reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting carbonyl compound.
-
Optimized Conditions: The use of hexamethyldisilazane in combination with a catalytic amount of acetic acid can promote a more efficient and milder Knoevenagel condensation by acting as both a catalyst and a desiccant.[1]
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Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hinder the condensation.
Summary of Potential Impurities and Analytical Data
The following table provides a summary of common impurities, their likely structures, and expected analytical signatures to aid in their identification.
| Impurity Name | Plausible Structure (Example from Cyclohexanone) | Expected Molecular Ion (m/z) [M+H]⁺ | Key ¹H NMR Signals |
| Unreacted Cyclohexanone | C₆H₁₀O | 99.08 | Broad multiplets in the aliphatic region (1.5-2.5 ppm). |
| Unreacted Malononitrile | C₃H₂N₂ | 67.03 | A sharp singlet around 3.5-4.0 ppm. |
| Knoevenagel Intermediate | C₉H₁₀N₂ | 147.09 | Signals corresponding to the cyclohexylidene protons and a vinyl proton. |
| Sulfur-Linked Dimer | C₁₈H₂₀N₄S₃ (Proposed) | ~385.1 | The absence of a distinct thiophene C5-H proton signal; complex aliphatic and/or aromatic signals. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general method for the separation and analysis of impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Linear gradient from 90% to 10% B
-
31-40 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
Protocol 2: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common impurities.
-
Step 1: Knoevenagel Condensation:
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To a solution of the carbonyl compound (1.0 eq) and malononitrile (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene), add hexamethyldisilazane (1.5 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC for the disappearance of the carbonyl starting material.
-
-
Step 2: Gewald Reaction:
-
To the solution from Step 1, add elemental sulfur (1.1 eq).
-
Prepare a solution of sodium bicarbonate (1.0 eq) in a minimal amount of water.
-
Slowly add the aqueous sodium bicarbonate solution to the reaction mixture while maintaining the internal temperature between 35-40°C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
-
Step 3: Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
Visual Diagrams
Caption: A typical experimental workflow for synthesis, analysis, and purification.
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of 4-Aminothiophene-2-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of 4-Aminothiophene-2-carbonitrile Analogs Supported by Experimental Data.
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the biological activities of various analogs of this compound, supported by quantitative experimental data. While extensive research has been conducted on its derivatives, it is important to note that specific biological activity data for the unsubstituted parent compound, this compound, is limited in the available scientific literature. This guide, therefore, focuses on the structure-activity relationships of its analogs to infer the therapeutic potential of this chemical class.
Anticancer Activity
Derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines. The modifications on the thiophene ring and the amino group have shown to significantly influence their potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected analogs against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-(4-chlorophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2',3':4,5]thieno[2,3-d]pyrimidin-4-one | HepG2 (Liver) | 3.105 | [2] |
| PC-3 (Prostate) | 2.15 | [2] | ||
| Analog 2 | 2-(4-methoxyphenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2',3':4,5]thieno[2,3-d]pyrimidin-4-one | HepG2 (Liver) | 4.296 | [2] |
| PC-3 (Prostate) | 7.472 | [2] | ||
| Analog 3 | Ethyl 4-amino-5-methyl-2-(3,4,5-trimethoxyphenyl)-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 4.3 µg/mL (approx. 0.013 µM) | [3] |
| Analog 4 | Thienopyrimidine derivative | MCF-7 (Breast) | 13.42 µg/mL (approx. 0.045 µM) | [3] |
| Analog 5 | Thiophene carboxamide derivative | Hep3B (Liver) | 5.46 | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of these compounds.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Analog 6 | 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | E. coli ST131 (ESBL-producing) | Not specified, Zone of inhibition 13 ± 2 mm at 50 mg | [5] |
| Analog 7 | 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile | Cryptococcus neoformans | 100-800 | [6] |
| Analog 8 | N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | E. coli ST131 (ESBL-producing) | Not specified, Zone of inhibition 15 ± 2 mm at 50 mg | [5] |
| Analog 9 | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative | Not specified | Not specified | [7] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Certain analogs of this compound have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO).
| Compound ID | Substitution Pattern | Assay | IC50 (µM) | Reference |
| Analog 10 | Not specified | Nitric Oxide Inhibition in RAW 264.7 cells | Not specified |
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for a further 24-72 hours.[8]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.[10]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
Procedure:
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Inoculum Preparation: The microbial strains to be tested are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Procedure:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at 540 nm.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways and Potential Mechanisms of Action
The biological activities of this compound analogs are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.
Kinase Inhibition and Anticancer Effects
Many thiophene derivatives have been identified as potent kinase inhibitors. Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. For instance, some analogs may target kinases in the Src family , which are involved in cell growth, division, migration, and survival.[10] Inhibition of these kinases can disrupt downstream signaling cascades, leading to apoptosis and reduced tumor growth.
Caption: Potential inhibition of the Src kinase signaling pathway by 4-aminothiophene analogs.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[6] By inhibiting the activation of NF-κB, 4-aminothiophene derivatives can suppress the inflammatory response.
Caption: Postulated inhibition of the NF-κB signaling pathway by 4-aminothiophene analogs.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 13. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
A Comparative Guide to the Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and electronic properties. The development of efficient and diverse synthetic routes to access these vital heterocycles is paramount for advancing drug discovery and materials innovation. This guide provides a comparative analysis of prominent methods for 2-aminothiophene synthesis, offering a detailed examination of their performance, supported by experimental data and protocols.
Introduction to 2-Aminothiophene Synthesis
The synthesis of polysubstituted 2-aminothiophenes has been a subject of extensive research, leading to the development of several powerful methodologies. The most established and widely utilized of these is the Gewald reaction, a multi-component reaction celebrated for its efficiency and atom economy. However, a range of alternative methods, each with its own set of advantages and limitations, provides a valuable toolkit for synthetic chemists. This guide will delve into the Gewald reaction and its modern variations, alongside a comparative look at the Fiesselmann Synthesis, Thorpe-Ziegler Cyclization, Paal-Knorr Synthesis, and Hinsberg Condensation.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for a target 2-aminothiophene is often dictated by factors such as the desired substitution pattern, availability of starting materials, and desired reaction conditions. The following sections provide a detailed comparison of the leading methods.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the different 2-aminothiophene synthesis methods, providing a clear comparison of their yields, reaction conditions, and catalyst requirements.
| Synthesis Method | Typical Yields (%) | Reaction Time | Temperature (°C) | Key Reagents | Catalyst/Base |
| Gewald Reaction (Conventional) | 60-90%[1] | 1-12 h | 50-80 | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Morpholine, Piperidine, or Triethylamine[2] |
| Gewald Reaction (Microwave-Assisted) | 75-95% | 10-30 min | 70-120 | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Morpholine or Pyrrolidine |
| Gewald Reaction (L-Proline Catalyzed) | 80-95% | 2-6 h | 60-80 | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | L-Proline (10-20 mol%) |
| Gewald Reaction (Green - Ultrasound/Water) | 42-98%[1] | 0.5-1 h | 25-70 | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Sodium Polysulfide or Triethylamine[1] |
| Fiesselmann Synthesis (for Aminothiophenes) | 50-75% | 2-8 h | 25-80 | β-Halo-α,β-unsaturated Nitrile, Thioglycolic Acid Ester | Sodium Alkoxide |
| Thorpe-Ziegler Cyclization | 70-95%[1] | 1-6 h | 80-120 | Dinitrile Precursor | Strong Base (e.g., NaH, NaNH2) |
| Paal-Knorr Synthesis (for Aminothiophenes) | 40-70% | 4-24 h | 80-150 | 1,4-Dicarbonyl Compound, Aminating Agent, Sulfur Source | Lawesson's Reagent or P4S10 |
| Hinsberg Condensation (for Aminothiophenes) | 30-60% | 6-18 h | 100-160 | α-Diketone, Thiodiacetate Derivative, Aminating Agent | Strong Base (e.g., NaOEt) |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and logical relationships for each synthesis method.
Gewald Reaction Mechanism
The Gewald reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.[1]
Fiesselmann Synthesis for Aminothiophenes
This variation of the Fiesselmann synthesis utilizes a β-halo-α,β-unsaturated nitrile, which reacts with a thioglycolate equivalent followed by cyclization to yield a 3-aminothiophene, which can be isomerized to the 2-amino isomer under certain conditions.
Thorpe-Ziegler Cyclization for Thiophene Synthesis
The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile containing a sulfur atom in the backbone, leading to the formation of an enaminonitrile which is a precursor to 2-aminothiophenes.[1]
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-aminothiophenes, highlighting the common steps across the different methods.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Gewald Reaction (Conventional Heating)
This protocol describes a standard one-pot synthesis of a 2-aminothiophene using conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (1.5 equiv)
-
Ethanol (5 mL per mmol of ketone)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and ethanol.
-
Stir the mixture at room temperature and add morpholine dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
Protocol 2: Microwave-Assisted Gewald Reaction
This protocol outlines a rapid synthesis of 2-aminothiophenes using microwave irradiation.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Pyrrolidine (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (3 mL per mmol of ketone)
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and DMF.
-
Add pyrrolidine to the mixture and cap the vessel.
-
Place the vessel in a microwave reactor and irradiate at 100 °C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 3: Fiesselmann Synthesis for 3-Aminothiophenes
This protocol describes the synthesis of a 3-aminothiophene derivative.
Materials:
-
β-Chloro-α,β-unsaturated nitrile (1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Sodium methoxide (1.2 equiv)
-
Methanol (10 mL per mmol of nitrile)
Procedure:
-
Dissolve the β-chloro-α,β-unsaturated nitrile in methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide in methanol dropwise to the stirred solution.
-
After the addition is complete, add methyl thioglycolate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of 2-aminothiophenes is a mature field with a diverse array of reliable methods. The Gewald reaction, particularly with modern modifications such as microwave assistance and green catalysts, remains the most versatile and widely used approach due to its high yields and operational simplicity.[1][3] However, for specific substitution patterns or when starting from different precursors, alternative methods like the Fiesselmann, Thorpe-Ziegler, Paal-Knorr, and Hinsberg syntheses offer valuable alternatives. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower researchers to make informed decisions in the strategic design and synthesis of novel 2-aminothiophene-based molecules for a wide range of applications.
References
Spectroscopic Comparison of Substituted 2-Aminothiophene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and functional materials. Distinguishing between positional isomers of these compounds is crucial for ensuring the desired pharmacological activity and material properties. This guide provides a comparative analysis of the spectroscopic characteristics of substituted 2-aminothiophene isomers, supported by experimental data, to aid in their unambiguous identification.
This guide focuses on the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By examining the spectral data of representative 2,3- and 2,5-disubstituted 2-aminothiophene isomers, we highlight the distinguishing features that arise from the different substitution patterns.
Spectroscopic Data Comparison
For this comparison, we will consider a hypothetical comparative analysis between a generic 2-amino-3-substituted thiophene and a 2-amino-5-substituted thiophene .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectral Data (ppm)
The chemical shifts and coupling patterns of the thiophene ring protons are highly sensitive to the position of the substituents.
| Compound Type | H4 | H5 | Other Protons | Key Observations |
| 2-Amino-3-substituted thiophene | Doublet | Doublet | Signals for NH₂ and substituent protons. | The two thiophene protons (H4 and H5) appear as doublets with a typical coupling constant of ~5-6 Hz. The chemical shifts will be influenced by the electronic nature of the substituent at C3. |
| 2-Amino-5-substituted thiophene | Doublet | - | Signals for NH₂ and substituent protons. | Only one proton signal (H4) directly on the thiophene ring will be observed as a doublet, coupled to the H3 proton. The other thiophene proton is substituted. |
¹³C NMR Spectral Data (ppm)
The position of the substituents also significantly impacts the chemical shifts of the carbon atoms in the thiophene ring.
| Compound Type | C2 | C3 | C4 | C5 | Key Observations |
| 2-Amino-3-substituted thiophene | ~150-160 | ~110-125 | ~120-130 | ~115-125 | The chemical shifts of C2 and C3 are significantly affected by the amino and the substituent groups, respectively. |
| 2-Amino-5-substituted thiophene | ~150-160 | ~110-120 | ~125-135 | ~140-150 | The chemical shifts of C2 and C5 are heavily influenced by the amino and the substituent groups, respectively. |
Note: The actual chemical shifts will vary depending on the specific substituent and the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of the N-H bonds of the amino group and any functional groups in the substituent are key diagnostic features.
| Compound Type | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) (if applicable) | Other Key Bands |
| 2-Amino-3-acetylthiophene | ~3400-3200 (two bands) | ~1635 | Thiophene ring vibrations.[1] |
| 2-Amino-5-acylthiophenes | ~3400-3200 (two bands) | ~1610-1630 | Thiophene ring vibrations. |
The position of the substituent can subtly influence the electronic environment of the amino group, potentially leading to slight shifts in the N-H stretching frequencies. However, the most significant differences will be observed in the fingerprint region (below 1500 cm⁻¹) due to changes in the overall vibrational modes of the substituted thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
| Compound Type | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| 2-Amino-3-acetylthiophene | Present | Loss of the acetyl group (M-43), loss of CO, and fragmentation of the thiophene ring.[1] |
| 2-Amino-5-substituted thiophenes | Present | Fragmentation will be dominated by the nature of the substituent at the 5-position. Cleavage of the substituent is a common pathway. |
The fragmentation patterns of positional isomers can be distinct, providing valuable structural information. For example, the proximity of the amino and acetyl groups in 2-amino-3-acetylthiophene may lead to unique fragmentation pathways not observed in the 2-amino-5-acetyl isomer.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific compound and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiophene isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard proton experiment is performed. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid 2-aminothiophene sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds introduced via LC.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of substituted 2-aminothiophene isomers.
References
Comparative Antifungal Efficacy of 4-Aminothiophene-2-carbonitrile and Related Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Thiophene-based compounds, particularly 4-aminothiophene-2-carbonitrile derivatives, have garnered significant interest due to their versatile chemical properties and promising biological activities. This guide provides a comparative analysis of the antifungal performance of these derivatives against various fungal strains, supported by experimental data from recent studies.
Quantitative Antifungal Activity
The antifungal efficacy of various thiophene derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), or half-maximal effective concentration (EC50), highlights the potential of these compounds, some of which exhibit potency comparable or superior to existing antifungal drugs.
| Compound Class | Specific Derivative(s) | Fungal Strain(s) | MIC (µg/mL) | MFC (µg/mL) | EC50 (mg/L) | Reference(s) |
| 2-Aminothiophene Derivatives | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Candida spp. (fluconazole-resistant) | 100 - 200 | - | - | [1][2] |
| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile (Compound 4d) | Cryptococcus spp., Candida spp. | - | 100 - 800 | - | [3] | |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) in chitosan film | Candida albicans, Candida tropicalis, Candida parapsilosis | Effective | - | - | [4][5] | |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Compound 4i | Sclerotinia sclerotiorum | - | - | 0.140 ± 0.034 | [6][7] |
| Boscalid (Reference) | Sclerotinia sclerotiorum | - | - | 0.645 ± 0.023 | [6][7] | |
| 5-Phenylthiophene Derivatives | Compounds 17b and 17f | Candida albicans and fluconazole-resistant strains | Potent | Satisfactory (17f) | - | [8] |
| 3-Substituted Oxindoles with Thiophene Moiety | Compound 3f | Aspergillus niger | 7.5 | - | - | [9] |
| Clotrimazole (Reference) | Aspergillus niger | 12.5 | - | - | [9] | |
| Thiophene-based Chalcones | Compound 209 | Candida albicans | 128 | - | - | [10] |
| Compound 209 | Aspergillus niger | 64 | - | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antifungal activity of thiophene derivatives.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Fungal Strain Preparation: Fungal isolates, such as Candida spp. or Aspergillus spp., are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35-37°C) for 24-48 hours.
-
Inoculum Preparation: A suspension of fungal cells is prepared in a sterile saline solution (0.85%). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Compound Preparation: The test compounds (thiophene derivatives) and standard antifungal agents (e.g., fluconazole, amphotericin B) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of twofold dilutions of each compound are prepared in the test medium in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth in the control well (containing no compound).
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for a further 24-48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture, indicating fungal cell death.
Antifungal Susceptibility Testing: Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Agar Plate Preparation: A standardized fungal inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeast).
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where fungal growth is absent).
Mechanisms of Action & Signaling Pathways
Several mechanisms of action for the antifungal activity of thiophene derivatives have been proposed, primarily targeting fungal cell membrane and wall integrity.
Ergosterol Biosynthesis Inhibition
A prominent mechanism for several thiophene derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[8][11][12] This enzyme is a key component of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. This mechanism is analogous to that of widely used azole antifungal drugs.
Caption: Inhibition of the ergosterol biosynthesis pathway by certain thiophene derivatives.
Succinate Dehydrogenase (SDH) Inhibition
Some novel thiophene/furan-1,3,4-oxadiazole carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[6][7] SDH plays a critical role in cellular respiration and energy production. By inhibiting this enzyme, these compounds disrupt the fungal cell's ability to generate ATP, leading to cell death.
Caption: Inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.
Fungal Cell Wall Disruption
Evidence suggests that some 3-substituted oxindole derivatives containing a thiophene moiety may exert their antifungal effect by disrupting the integrity of the fungal cell wall, without binding to ergosterol.[9] This mechanism is distinct from that of azoles and polyenes and represents a potentially valuable alternative for combating drug-resistant fungal strains.
Caption: Logical workflow for elucidating a cell wall disruption mechanism of action.
References
- 1. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents based on a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene-Based Inhibitors
For researchers and professionals in drug discovery, the 2-aminothiophene scaffold represents a privileged structure due to its synthetic accessibility and the diverse biological activities its derivatives have shown.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-aminothiophene-based inhibitors targeting key proteins in cancer and inflammation, including p38 MAP kinase and Aurora kinases. We also present a broader overview of their anticancer activities against various cell lines.
2-Aminothiophene-Based Inhibitors of p38α MAP Kinase
The p38α mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α. Consequently, inhibitors of p38α are of significant interest for treating inflammatory diseases. The 2-aminothiophene core has been successfully utilized as a scaffold for the development of potent p38α inhibitors.
Structure-Activity Relationship (SAR)
The SAR of 2-aminothiophene-based p38α inhibitors has been explored by modifying substituents at the C3, C4, and C5 positions of the thiophene ring, as well as the 2-amino group. A key series of compounds developed by Murali Dhar et al. reveals important structural requirements for potent inhibition.
Table 1: SAR of 2-Aminothiophene Analogs as p38α MAP Kinase Inhibitors
| Compound | R1 | R2 | p38α IC50 (nM)[3][4] | Inhibition of TNF-α in PBMC IC50 (µM)[3][4] |
| 1 | H | H | 1000 | >10 |
| 2 | Me | H | 250 | 5.4 |
| 3 | H | 2,6-diCl-Ph | 8 | 0.15 |
| 4 | Me | 2,6-diCl-Ph | 5 | 0.08 |
| 5 | H | 2-Cl, 6-Me-Ph | 12 | 0.22 |
| 6 | H | 2-Me, 6-F-Ph | 20 | 0.35 |
Data extracted from Murali Dhar et al., Bioorg Med Chem Lett, 2007, 17(18), 5019-24.
The data clearly indicates that:
-
Substitution on the 2-amino group is crucial for activity. An unsubstituted amino group (compound 1) results in weak activity.
-
A methyl group at the R1 position (C5 of the thiophene) generally improves potency (compare compound 1 vs. 2, and 3 vs. 4).
-
A 2,6-disubstituted phenyl ring at the R2 position (on the 3-carboxamide) is highly favorable for potent inhibition. The 2,6-dichloro substitution (compounds 3 and 4) provides the highest potency.
-
Other disubstitutions on the phenyl ring, such as 2-chloro-6-methyl (compound 5) and 2-fluoro-6-methyl (compound 6), also confer significant potency.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli and pro-inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell cycle regulation.
2-Aminothiophene-Based Inhibitors of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.[5] The 2-aminopyrrolo[2,3-d]pyrimidine scaffold, which incorporates a 2-aminothiophene bioisostere, has been investigated for its potential as Aurora kinase inhibitors.
Structure-Activity Relationship (SAR)
Research by Moriarty et al. on 2-amino-pyrrolo[2,3-d]pyrimidines has provided valuable insights into the SAR of this class of compounds as Aurora-A kinase inhibitors.
Table 2: SAR of 2-Amino-pyrrolo[2,3-d]pyrimidine Analogs as Aurora-A Kinase Inhibitors
| Compound | R | Aurora-A IC50 (nM)[6] | HCT-116 Cell Proliferation IC50 (µM)[6] |
| 7 | H | 150 | >10 |
| 8 | 4-Cl-Ph | 8 | 1.2 |
| 9 | 4-F-Ph | 10 | 1.5 |
| 10 | 4-Me-Ph | 25 | 3.0 |
| 11 | 3-Cl-Ph | 50 | 5.5 |
| 12 | 4-OMe-Ph | 120 | >10 |
Data extracted from Moriarty et al., Bioorg Med Chem Lett, 2006, 16(22), 5800-5.
Key takeaways from this SAR study include:
-
Substitution at the R position (C5 of the pyrrolo[2,3-d]pyrimidine core) is critical for potent inhibition. The unsubstituted analog (compound 7) is significantly less active.
-
A phenyl group at the R position enhances activity, with substitution on the phenyl ring further modulating potency.
-
Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro (compound 8) and fluoro (compound 9), are well-tolerated and lead to potent inhibitors.
-
A methyl group at the para-position (compound 10) is also tolerated, though slightly less potent.
-
Moving the chloro substituent to the meta-position (compound 11) reduces activity.
-
An electron-donating methoxy group at the para-position (compound 12) is detrimental to inhibitory activity.
Aurora Kinase Signaling in Mitosis
Aurora kinases are master regulators of cell division, ensuring the proper execution of mitosis. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.
Anticancer Activity of 2-Aminothiophene Derivatives
Beyond specific kinase targets, a wide range of 2-aminothiophene derivatives have been evaluated for their general cytotoxic effects against various human cancer cell lines. These studies provide a broader understanding of their potential as anticancer agents.
Table 3: Cytotoxicity of Various 2-Aminothiophene Derivatives Against Human Cancer Cell Lines
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-3-aroylthiophenes | Leukemia (CCRF-CEM) | 0.04 - 5.2 | Romagnoli et al., 2010 |
| Leukemia (K562) | 0.08 - 8.1 | ||
| Colon Cancer (HCT-116) | 0.1 - >10 | ||
| 2-Aminothiophene-3-carbonitriles | Cervical (HeLa) | 5.0 - 50 | de Oliveira et al., 2016[1] |
| Pancreatic (PANC-1) | 5.0 - 50 | [1] | |
| 2-Aminothiophene-3-carboxylates | Prostate (PC-3) | 0.02 - 1.5 | Balzarini et al., 2014 |
| Kidney (A498) | 0.03 - 2.1 | ||
| Hepatoma (HepG2) | 0.05 - 3.5 |
This table summarizes data from multiple sources to provide a comparative overview.
The broad-spectrum anticancer activity of 2-aminothiophene derivatives highlights the versatility of this scaffold. The potency varies significantly depending on the substitution pattern and the cancer cell line, indicating that different derivatives may have different mechanisms of action or target specific vulnerabilities in different cancer types.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
p38α MAP Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
Biotinylated ATF2 substrate peptide
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
A solution of the test compound is serially diluted in assay buffer containing a final DMSO concentration of 1%.
-
Recombinant p38α kinase is added to the wells containing the test compound or vehicle control.
-
The kinase reaction is initiated by adding a mixture of the ATF2 substrate and ATP (at a concentration close to the Km for p38α).
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ATP remaining is quantified using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Inhibition of TNF-α Production in Human PBMCs
This cell-based assay assesses the ability of a compound to inhibit the production of TNF-α in primary human blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
-
Reagents and Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
PBMCs are seeded in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle control (final DMSO concentration ≤ 0.1%) for 1 hour at 37°C.
-
LPS is added to the wells to a final concentration of 10 ng/mL to stimulate TNF-α production.
-
The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
IC50 values are determined by plotting the percentage of TNF-α inhibition against the log of the compound concentration.
-
Aurora-A Kinase Inhibition Assay (Biochemical)
This assay quantifies the inhibition of Aurora-A kinase activity.
-
Reagents and Materials:
-
Recombinant human Aurora-A kinase
-
Kemptide (LRRASLG) as a substrate
-
[γ-33P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds in DMSO
-
Phosphocellulose filter plates
-
-
Procedure:
-
The kinase reaction is set up in a 96-well plate containing the test compound at various concentrations.
-
Aurora-A kinase and Kemptide are added to the wells.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing 2-aminothiophene-based inhibitors involves a tiered approach, from initial high-throughput screening to more detailed cellular and in vivo studies.
References
- 1. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of 2-aminothiophenes with 2-aminofurans
A Comparative Guide to the Reactivity of 2-Aminothiophenes and 2-Aminofurans for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, 2-aminothiophenes and 2-aminofurans serve as pivotal building blocks for a diverse array of biologically active molecules. While structurally similar, the replacement of sulfur with oxygen in the five-membered heterocyclic ring profoundly influences their chemical reactivity and stability. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data, to aid researchers in the strategic selection and manipulation of these scaffolds.
Executive Summary: A Tale of Two Heterocycles
The fundamental difference in reactivity between 2-aminothiophenes and 2-aminofurans stems from the aromaticity of the heterocyclic ring. Thiophene possesses a higher resonance energy (29 kcal/mol) compared to furan (18 kcal/mol), rendering 2-aminothiophenes more aromatic and, consequently, more stable.[1] Conversely, the lower aromaticity of the furan ring makes 2-aminofurans more susceptible to reactions that disrupt the aromatic system, leading to higher reactivity but also greater instability.[1] 2-aminofurans, particularly those lacking electron-withdrawing groups, are often prone to decomposition and may require in situ generation for subsequent reactions.[1]
Electrophilic Aromatic Substitution: Reactivity vs. Stability
Electrophilic aromatic substitution (EAS) is a cornerstone for the functionalization of both scaffolds. The electron-donating amino group at the 2-position strongly activates the ring, directing electrophiles primarily to the C5 position.
General Reactivity Trend: 2-Aminofuran > 2-Aminothiophene
Due to the lower resonance energy of the furan ring, 2-aminofurans are generally more reactive towards electrophiles than their thiophene counterparts.[1] However, this heightened reactivity is a double-edged sword, as the inherent instability of 2-aminofurans can lead to undesired side reactions such as polymerization or ring-opening, especially under acidic conditions.[2] 2-Aminothiophenes, being more stable, offer a more robust platform for chemical modification, albeit with a comparatively attenuated reactivity.
A generalized workflow for selecting between these two scaffolds based on synthetic goals is presented below.
Comparative Data on Key Reactions
Direct, side-by-side comparative studies under identical conditions are scarce in the literature, largely due to the instability of many 2-aminofuran derivatives. The following tables summarize available quantitative data for key reactions.
N-Acylation
N-acylation of the amino group is a common transformation. 2-Aminothiophenes undergo this reaction efficiently.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 1-(2-Amino-3-thienyl)ethanone | Acetic anhydride | Reflux, 15 min | N-(3-Acetyl-2-thienyl)acetamide | 95% | [2] |
Electrophilic Nitration
Nitration further functionalizes the heterocyclic ring, typically at the C5 position.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| N-(3-Acetyl-2-thienyl)acetamide | HNO₃ (65%), H₂SO₄ (98%) | 0 °C, 10 min | N-(3-Acetyl-5-nitro-2-thienyl)acetamide | 91% | [3] |
Nitration of 2-aminofurans is expected to be facile but is often complicated by the strongly acidic conditions which can lead to decomposition.
Diazotization
The diazotization of the amino group to form a diazonium salt is a versatile handle for further transformations.
| Reactant | Reagent | Conditions | Outcome | Reference |
| 3-Aminothieno[3,4-c]coumarins | NaNO₂, conc. H₂SO₄ | 0–5 °C | Formation of the corresponding diazonium salt, which can be coupled with aromatic amines. | [4] |
| Ethyl 5-aminofuran-2-carboxylate | Diazotization | Standard procedure | Does not yield the expected diazonium salt; forms a bislactone instead, indicating instability of the diazonium intermediate. | [5] |
This stark difference in the outcome of diazotization highlights the significantly lower stability of the furan-based diazonium intermediate compared to its thiophene counterpart.
Experimental Protocols
N-Acylation of a 2-Aminothiophene Derivative
Synthesis of N-(3-Acetyl-2-thienyl)acetamide
-
Reactants: 1-(2-Amino-3-thienyl)ethanone and acetic anhydride.
-
Procedure: A mixture of 1-(2-amino-3-thienyl)ethanone and an excess of acetic anhydride is heated at reflux for 15 minutes. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.[2]
Electrophilic Nitration of a 2-Aminothiophene Derivative
Synthesis of N-(3-Acetyl-5-nitro-2-thienyl)acetamide
-
Reactants: N-(3-Acetyl-2-thienyl)acetamide, nitric acid (65%), and sulfuric acid (98%).
-
Procedure: N-(3-Acetyl-2-thienyl)acetamide (7.5 mmol) is added carefully over a period of 30 minutes at 0 °C to a well-stirred mixture of nitric acid (2.5 mL) and sulfuric acid (2.5 mL). After the addition is complete, the reaction mixture is stirred for an additional 10 minutes and then poured cautiously into excess ice-water. The precipitate formed is filtered off, washed with water, and dried under reduced pressure.[3]
Diazotization and Azo Coupling of a 2-Aminothiophene Derivative
General Procedure for the Synthesis of Arylazothiophenes
-
Reactants: A 3-aminothieno[3,4-c]coumarin derivative, sodium nitrite, concentrated sulfuric acid, and an aromatic amine.
-
Procedure: The 3-aminothieno[3,4-c]coumarin is dissolved in concentrated sulfuric acid and cooled to 0–5 °C. A solution of sodium nitrite in concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of the aromatic amine in a suitable solvent to afford the corresponding arylazothiophene dye.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the generalized mechanisms for key reactions of 2-aminothiophenes and 2-aminofurans.
References
A Comparative Guide to HPLC-Based Purity Validation of 4-Aminothiophene-2-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Aminothiophene-2-carbonitrile is of paramount importance. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, comparing its performance with potential alternatives and presenting supporting experimental data based on established validation protocols for analogous thiophene derivatives.
Introduction to Purity Analysis of this compound
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity can significantly impact the yield, impurity profile, and overall safety and efficacy of the final drug product. HPLC is a powerful and widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. A validated, stability-indicating HPLC method is essential for separating the main component from any potential process-related impurities or degradation products.
While specific, publicly available validated HPLC methods for this compound are not extensively documented, methods for similar thiophene derivatives provide a strong foundation for developing and validating a suitable analytical procedure.[1][2][3][4][5] This guide outlines such a method and the requisite validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][6][7]
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method is generally well-suited for the analysis of moderately polar compounds like this compound.[5]
Experimental Protocol: HPLC
A standard HPLC system equipped with a UV detector is recommended.[5]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to improve peak shape and resolution.[4][5]
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm), determined by the UV spectrum of this compound.[3]
-
Injection Volume : 10 µL.[5]
-
Column Temperature : 25°C.[7]
-
Sample Preparation : A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. This is then diluted to a working concentration of approximately 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[5]
Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating the HPLC method in accordance with ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 7. japsonline.com [japsonline.com]
In Vitro Efficacy of Novel 4-Aminothiophene-2-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of drug discovery. The 4-aminothiophene-2-carbonitrile scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro performance of recently synthesized compounds derived from this promising nucleus, juxtaposed with established alternatives. The data presented herein is collated from recent peer-reviewed studies, offering a valuable resource for researchers in oncology and infectious diseases.
Anticancer Activity: A Comparative Analysis
A significant number of novel compounds derived from this compound have demonstrated potent cytotoxic effects against various cancer cell lines. This section compares the in vitro anticancer activity of representative compounds against standard chemotherapeutic agents.
Table 1: Comparative in Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | SMMC-7721 (Liver) | Prostate & Cervical Adenocarcinoma | Reference Compound | IC₅₀ (µM) of Reference |
| Thienopyrimidine 4 | - | 14.53 ± 0.54 | - | - | - | 5-Fluorouracil | - |
| Thienopyrimidine 6 | - | 11.17 ± 0.42 | - | - | - | 5-Fluorouracil | - |
| Aminothiophene 7 | - | 16.76 ± 0.63 | - | - | - | 5-Fluorouracil | - |
| Thienopyrimidine 3b | - | - | 3.105 | - | - | Sorafenib | - |
| Thienopyrimidine 4c | - | - | 3.023 | - | - | Sorafenib | - |
| TP 5 | - | - | Yes | Yes | - | - | - |
| SB-44 | - | - | - | - | 15.38 - 34.04 | - | - |
| SB-83 | - | - | - | - | 15.38 - 34.04 | - | - |
| SB-200 | - | - | - | - | 15.38 - 34.04 | - | - |
| Compound 3 | - | 0.02 ± 0.002 | - | - | - | Doxorubicin | 0.04 ± 0.008 |
| Compound 9c | - | 0.01 ± 0.002 | - | - | - | Doxorubicin | 0.04 ± 0.008 |
Data sourced from multiple studies, direct comparison should be made with caution due to variations in experimental conditions.[1][2][3][4][5]
The data clearly indicates that several novel thienopyrimidine and aminothiophene derivatives exhibit potent cytotoxic activity, with some compounds like 3 and 9c showing IC₅₀ values in the nanomolar range, comparable to or even exceeding the efficacy of the standard drug Doxorubicin in the tested cell line.[5] Furthermore, compounds 3b and 4c have been identified as dual inhibitors of VEGFR-2 and AKT, crucial targets in cancer angiogenesis and survival pathways.[4]
Signaling Pathway Inhibition
Compounds 3b and 4c have been shown to inhibit the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2) triggers a cascade of downstream signaling events, including the activation of the AKT pathway, which promotes cell proliferation and survival.[4] The inhibitory action of these novel compounds on both VEGFR-2 and AKT suggests a multi-targeted approach to cancer therapy.[4]
Caption: Inhibition of VEGFR-2 and AKT signaling pathways by novel compounds.
Antimicrobial Activity: A Comparative Analysis
Derivatives of this compound have also been investigated for their antimicrobial properties. This section presents a comparison of their in vitro efficacy against various bacterial strains, benchmarked against standard antibiotics.
Table 2: Comparative in Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | B. subtilis | Reference Compound | MIC (µg/mL) of Reference |
| Thienopyrimidine 6 | 43.53 ± 3.26 | - | - | - | Chloramphenicol | - |
| Thienopyrimidine 8 | 39.72 ± 2.98 | - | - | - | Chloramphenicol | - |
| Thiophene 4 | - | 8 (Col-R) | - | - | Colistin | 128 (Col-R A. baumannii) |
| Thiophene 5 | - | 32 (Col-R) | - | - | Colistin | 8 (Col-R E. coli) |
| Aminothiophene 7b | 83.3% inhibition | - | 86.9% inhibition | 82.6% inhibition | Ampicillin | - |
Data sourced from multiple studies, direct comparison should be made with caution due to variations in experimental conditions.[1][6][7]
The results highlight the potential of these novel compounds as antibacterial agents. Notably, thienopyrimidines 6 and 8 show good activity against S. aureus.[1] Thiophene derivatives 4 and 5 exhibit activity against colistin-resistant E. coli, suggesting a potential role in combating antibiotic resistance.[6] Aminothiophene 7b demonstrated significant percentage inhibition against a panel of both Gram-positive and Gram-negative bacteria.[7]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.
Synthesis of 4-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a common and efficient method for the synthesis of substituted 2-aminothiophenes.[8]
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Protocol:
-
A mixture of an α-methylene active ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared.[8]
-
An amine base, typically morpholine or triethylamine, is added as a catalyst.[1][9]
-
The reaction mixture is typically stirred in a suitable solvent like ethanol or dioxane at room temperature or with gentle heating.[9]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated through filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]
Protocol:
-
Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 8 x 10⁴ cells per well and incubated for 24 hours.[2]
-
The cells are then treated with various concentrations of the synthesized compounds and a standard drug (e.g., Doxorubicin) and incubated for a further 48 hours.[5]
-
Following the incubation period, an MTT solution (typically 5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.[2]
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Protocol:
-
A serial two-fold dilution of the test compounds and a standard antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a snapshot of the promising in vitro activities of novel compounds synthesized from this compound. The presented data and protocols offer a foundation for further investigation and development of these compounds as potential therapeutic agents. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for 4-Aminothiophene-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cytotoxicity assays for 4-aminothiophene-2-carbonitrile derivatives, a class of compounds with promising anticancer potential. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their efficacy and mechanisms of action against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound derivatives are predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing the cytotoxic potential of these derivatives.
The following table summarizes the in vitro cytotoxicity of selected this compound and related thiophene derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.013 | [1] |
| MDA-MB-231 (Breast) | 0.056 | [1] | ||
| Compound 3 | 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.023 | [1] |
| MDA-MB-231 (Breast) | 0.25 | [1] | ||
| F8 | Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [2][3][4] |
| Compound 3b | Thienopyrimidine derivative | HepG2 (Liver) | 2.15 | [5] |
| PC-3 (Prostate) | 3.105 | [5] | ||
| Compound 4c | Thieno[3,2-b]pyrrole derivative | HepG2 (Liver) | 3.12 | [5] |
| PC-3 (Prostate) | 3.023 | [5] |
Structure-Activity Relationship (SAR)
The cytotoxic activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and any fused heterocyclic systems.[6] Key SAR observations include:
-
Substitution at the 4- and 5-positions: The presence of aryl or heterocyclic rings at these positions can significantly modulate cytotoxic activity.
-
Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents play a crucial role. For instance, in some series, electron-withdrawing groups have been shown to enhance anticancer activity.
-
Fused Ring Systems: Cyclization of the 4-amino and 2-carbonitrile groups to form fused pyrimidine rings, as seen in thienopyrimidines, often leads to a significant increase in cytotoxic potency.[5] These fused systems are thought to interact more effectively with biological targets.
Mechanism of Action: Induction of Apoptosis
Several studies indicate that this compound derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[2][3] The primary mechanism involves the intrinsic apoptotic pathway.
A novel thiophene derivative, designated F8, has been shown to induce apoptosis through a series of cellular events.[2] Treatment of cancer cells with this compound leads to the generation of reactive oxygen species (ROS), which in turn causes depolarization of the mitochondrial membrane.[2] This disruption of mitochondrial function is a key step in the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.[3]
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used method for assessing the cytotoxicity of this compound derivatives.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Comparison with Alternative Assays
While the MTT assay is widely used, other methods can also assess the cytotoxicity of this compound derivatives. The choice of assay can depend on the specific research question and the suspected mechanism of cell death.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity through the reduction of MTT by mitochondrial dehydrogenases. | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by the metabolic state of the cells and interference from certain compounds. Requires a solubilization step. |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | Simpler and faster than the MTT assay. | Generally more expensive than MTT. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. This indicates a loss of membrane integrity.[7] | Non-destructive to the remaining viable cells, allowing for further analysis. Directly measures cell death.[7] | Less sensitive for early apoptotic events where the cell membrane is still intact.[8][9] Can have higher intra- and inter-assay variability.[7] |
| Neutral Red Assay | Based on the uptake of the neutral red dye by lysosomes of viable cells. | Can be more sensitive than the LDH and protein assays for detecting early cytotoxic events.[8] | The dye can be toxic to cells at higher concentrations. |
In comparative studies, the MTT and neutral red assays have been found to be more sensitive in detecting early cytotoxic events compared to the LDH assay.[8] However, the LDH assay provides a direct measure of cell death due to membrane damage. The choice of assay should be carefully considered based on the specific experimental goals. For a comprehensive understanding of a compound's cytotoxic profile, using a combination of assays that measure different cellular parameters is often recommended.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Aminothiophene Analogs as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the in-silico performance of 2-aminothiophene analogs targeting key oncogenic kinases. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visual representations of relevant biological pathways and computational workflows.
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the realm of oncology, derivatives of 2-aminothiophene have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Molecular docking studies are instrumental in the rational design and optimization of these inhibitors, providing valuable insights into their binding modes and affinities at the molecular level. This guide consolidates data from various studies to offer a comparative perspective on the docking performance of 2-aminothiophene analogs against prominent cancer targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like Tyrosine Kinase 3 (FLT3).
Data Presentation: Comparative Docking and Inhibitory Activity
The following tables summarize the quantitative data from various studies on 2-aminothiophene-based kinase inhibitors, offering a side-by-side comparison of their biological activity and predicted binding affinities. It is important to note that direct comparison of docking scores should be made with caution, as scores can vary based on the software, scoring function, and specific protocol used.
Table 1: EGFR and HER2 Inhibitors
| Compound ID/Series | Target Kinase(s) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| Compound 21a | EGFR, HER2 | -8.8 | -77.03 | EGFR: 0.47, HER2: 0.14 | |
| Compound 15a | EGFR, HER2 | -10.5 | -81.4 | - | |
| Lapatinib (Reference) | EGFR, HER2 | -7.8 | -79.8 | - | |
| Gefitinib (Reference) | EGFR | - | - | 1.9 |
Table 2: VEGFR-2 Inhibitors
| Compound ID/Series | Target Kinase | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| Nicotinamide-based Derivative 6 | VEGFR-2 | - | - | 60.83 | |
| Nicotinamide-based Derivative 10 | VEGFR-2 | - | - | 63.61 | |
| Sorafenib (Reference) | VEGFR-2 | - | - | 53.65 | |
| Axitinib (Reference) | VEGFR-2 | Grid Score: -62.11 | -54.68 | - |
Table 3: FLT3 Inhibitors
| Compound ID/Series | Target Kinase(s) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interactions | Reference |
| Thieno[2,3-d]pyrimidine 11 | FLT3 | - | -9.01 | - | |
| Thieno[2,3-d]pyrimidine 5 | FLT3 | - | -8.068 | - | |
| Thieno[2,3-d]pyrimidine 9b | FLT3 | - | -8.360 | - | |
| Imidazo[1,2-a]pyridine-thiophene 5o | FLT3, FLT3-ITD, FLT3-ITD D835Y, FLT3-ITD F691L | - | - | Hydrogen bond with Cys694 | |
| Quizartinib (Reference) | FLT3 | -10.524 | - | - |
Mandatory Visualization
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of 2-aminothiophene analogs.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocols
The following protocol represents a generalized workflow for molecular docking studies of 2-aminothiophene-based kinase inhibitors, compiled from methodologies reported in the cited literature.
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2, FLT3) is retrieved from the Protein Data Bank (PDB).
-
Preprocessing: Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the PDB file.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., CHARMm, AMBER). The protein structure is then minimized to relieve any steric clashes.
Ligand Preparation
-
Structure Generation: The 2D structures of the 2-aminothiophene analogs are sketched and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a low-energy conformation.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or key active site residues. The size of the grid is set to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or Discovery Studio. The program explores various conformations and orientations of the ligand within the active site.
-
Scoring: The docking results are scored based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy).
Analysis of Docking Results
-
Pose Visualization: The docked poses of the ligands are visually inspected to analyze the binding mode and key interactions with the amino acid residues in the active site.
-
Interaction Analysis: Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed.
-
Ranking: The docking scores and binding energies are used to rank the compounds and predict their relative inhibitory potential.
In Vitro Kinase Inhibition Assay (for Validation)
-
Principle: A common method to validate the computational predictions is to perform in vitro kinase inhibition assays.
-
Reagents and Materials: Recombinant human kinase, ATP, a suitable substrate peptide, and the test compounds (2-aminothiophene-based inhibitors).
-
Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP. After a specific incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (
Safety Operating Guide
Proper Disposal of 4-Aminothiophene-2-carbonitrile: A Step-by-Step Guide
For Immediate Reference: The primary and recommended method for the disposal of 4-Aminothiophene-2-carbonitrile is through a licensed hazardous waste disposal company. Do not attempt to neutralize this compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks and environmental impact.
Hazard Profile and Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as a substance that can cause severe skin burns and eye damage. Ingestion of this compound is also harmful. Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₄N₂S |
| Molecular Weight | 124.17 g/mol |
| Melting Point | 99 - 108 °C |
| Boiling Point | 140 - 145 °C at 21 hPa |
| Appearance | Yellow solid |
| Odor | Stench |
Step-by-Step Disposal Plan
Adherence to a systematic disposal plan is crucial for safety and regulatory compliance. The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Segregation of Waste:
-
Immediately segregate all waste containing this compound at the point of generation.
-
This includes any unreacted material, contaminated solvents, and disposable labware such as gloves, pipette tips, and weighing papers.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Incompatible materials include strong oxidizing agents and strong acids[1].
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for all waste. The container must have a secure closure and be kept closed except when adding waste.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with a complete and accurate description of the waste. The most common method of disposal for such compounds is high-temperature incineration[2].
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Emergency Procedures
In the event of exposure or a spill, follow these first aid measures immediately:
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes and seek immediate medical attention[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][3].
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3].
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Aminothiophene-2-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Aminothiophene-2-carbonitrile is not publicly available. This guide is based on the safety data for the closely related isomer, 2-Aminothiophene-3-carbonitrile, and general best practices for handling aminothiophene and nitrile compounds.[1] It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Strict adherence to these protocols is essential for ensuring personal and laboratory safety.
Hazard Identification and GHS Classification
Based on the data for 2-Aminothiophene-3-carbonitrile, this compound should be treated as a hazardous substance with the following potential classifications:[1]
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Specific target organ toxicity — (single exposure), Respiratory system (Category 3)
Signal Word: Danger[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[1] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile rubber) | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact or when handling larger quantities, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated. |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved Respirator | If handling procedures are likely to generate dust or aerosols, work must be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[1] |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing the risks associated with handling this compound.
1. Pre-Handling Preparations:
-
Training: Ensure all personnel handling the compound are trained on its potential hazards and have read and understood this safety guide and the SDS for 2-Aminothiophene-3-carbonitrile.[1]
-
Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid materials readily available.
-
Work Area: Designate a specific area within a certified chemical fume hood for handling this compound. The work surface should be decontaminated before and after use.
2. Experimental Protocol for Weighing and Solution Preparation:
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing activities within a chemical fume hood to contain any airborne particles.
-
Use a tared container to prevent contamination of the balance.
-
Handle the solid compound with a dedicated spatula.
-
After weighing, carefully clean the spatula and the weighing area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
Solution Preparation:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
If sonication or heating is required, ensure the container is securely capped and placed within a secondary container.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, pipette tips, weigh boats, and contaminated cleaning materials, must be collected in a dedicated, labeled hazardous waste container.[2]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container must be kept closed except when adding waste and should be clearly labeled as "Hazardous Waste" with the full chemical name.[2]
-
Disposal Method: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
